1,3-Dibenzoylpropane
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1,5-diphenylpentane-1,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O2/c18-16(14-8-3-1-4-9-14)12-7-13-17(19)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLLTWVIOASMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064180 | |
| Record name | 1,5-Pentanedione, 1,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6263-83-8 | |
| Record name | 1,5-Diphenyl-1,5-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6263-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibenzoylpropane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263838 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dibenzoylpropane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,5-Pentanedione, 1,5-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Pentanedione, 1,5-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Dibenzoylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIBENZOYLPROPANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EO7HSL24EN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,3-Dibenzoylpropane molecular weight and formula
An In-depth Technical Guide on 1,3-Dibenzoylpropane
For researchers, scientists, and professionals engaged in drug development, a precise understanding of the fundamental physicochemical properties of chemical compounds is paramount. This document provides a concise technical overview of this compound, focusing on its molecular weight and chemical formula.
Molecular Properties of this compound
This compound, also known by its IUPAC name 1,5-diphenylpentane-1,5-dione, is a chemical compound utilized in various research applications.[][2] The key molecular identifiers for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C17H16O2[][2][3] |
| Molecular Weight | 252.31 g/mol [][2][3] |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCCC(=O)C2=CC=CC=C2[] |
| InChI Key | YOLLTWVIOASMFW-UHFFFAOYSA-N[4][5] |
| CAS Number | 6263-83-8[][2][3] |
The molecular formula, C17H16O2, indicates that each molecule of this compound is composed of 17 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms.[][2][3] The molecular weight is a critical parameter in experimental protocols, particularly for calculating molar concentrations and reaction stoichiometry.[6]
Logical Relationship of Chemical Identifiers
The following diagram illustrates the logical flow from the common name of the compound to its fundamental molecular properties.
References
Solubility Profile of 1,3-Dibenzoylpropane in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3-Dibenzoylpropane, a diketone used in various chemical syntheses. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility, predicted solubility based on physicochemical principles, and detailed experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound in various laboratory and development settings.
Physicochemical Properties of this compound
This compound, also known as 1,5-diphenyl-1,5-pentanedione, is a solid crystalline powder with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆O₂ | [1][2] |
| Molecular Weight | 252.31 g/mol | [1][2] |
| Melting Point | 66-68 °C | [3][4] |
| Appearance | White to light beige crystalline powder | [5] |
The structure of this compound, characterized by two benzoyl groups attached to a propane backbone, influences its solubility. The presence of two polar ketone functional groups allows for dipole-dipole interactions, while the two phenyl groups and the propane chain contribute to its nonpolar character.
Solubility of this compound
The use of this compound in electrochemical synthesis via reduction in acetonitrile implies its solubility in this solvent.[8] A structurally related compound, 1,3-diphenyl-1,3-propanedione (dibenzoylmethane), is reported to be soluble in ether, chloroform, and aqueous sodium hydroxide, but insoluble in water.[7]
Based on these observations and the molecule's structure, the following table summarizes the expected solubility of this compound.
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble to Highly Soluble | The polar ketone groups of this compound can interact favorably with these polar solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The moderate polarity of ethers is compatible with the overall polarity of this compound. |
| Halogenated Solvents | Dichloromethane, Chloroform | Soluble to Highly Soluble | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity. |
| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | The phenyl groups in this compound will interact favorably with the aromatic rings of these solvents through π-π stacking. |
| Esters | Ethyl acetate | Soluble | Ethyl acetate's polarity is suitable for dissolving compounds with both polar and nonpolar characteristics. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The polarity of alcohols may lead to some solubility, but the nonpolar bulk of the molecule might limit high solubility. |
| Nonpolar Solvents | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar aliphatic solvents. |
| Aqueous Solvents | Water | Insoluble | The large nonpolar hydrocarbon and aromatic portions of the molecule will dominate over the polar ketone groups, leading to very low water solubility. |
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols provide standardized methods for determining the solubility of a solid compound like this compound.
General Qualitative Solubility Test
This method provides a quick assessment of solubility in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., water, ethanol, acetone, toluene, hexane)
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
Procedure:
-
Place approximately 10-20 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, add another 2 mL of the solvent and agitate again.
-
If the solid dissolves after the addition of 3 mL of solvent, it is considered sparingly soluble. If the solid still does not dissolve, it is considered insoluble.
-
Record the observations for each solvent.
Shake-Flask Method for Quantitative Solubility Determination
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
High-purity solvent of interest
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Add an excess amount of this compound to a series of vials or flasks. An excess is necessary to ensure that a saturated solution is formed.
-
Accurately pipette a known volume of the solvent into each vial.
-
Securely cap the vials and place them in a constant temperature shaker bath.
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
After reaching equilibrium, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry by creating a standard curve, or HPLC with a suitable detector).
-
Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in units such as g/100 mL, mg/mL, or mol/L.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate the workflow for solubility determination and the underlying principle of solubility prediction.
References
- 1. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. scbt.com [scbt.com]
- 3. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. quora.com [quora.com]
- 5. PubChemLite - this compound (C17H16O2) [pubchemlite.lcsb.uni.lu]
- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Tautomerism and Enol Content of 1,3-Diketones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomerism of 1,3-diketones, focusing on the equilibrium between keto and enol forms and the factors that govern the enol content. This phenomenon is of significant interest in organic synthesis, medicinal chemistry, and drug development due to the distinct reactivity and chelating properties of the tautomers.[1][2]
Introduction to Keto-Enol Tautomerism in 1,3-Diketones
1,3-Diketones exist as a dynamic equilibrium between the diketo form and one or more enol forms.[3][4] This type of isomerism, known as tautomerism, involves the migration of a proton and the simultaneous shift of a double bond.[1] For 1,3-diketones, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, leading to a substantial enol content at equilibrium compared to simple monocarbonyl compounds.[3][5][6][7] The equilibrium is typically slow on the NMR timescale, allowing for the quantification of both tautomers.[8][9][10]
Factors Influencing Enol Content
The position of the keto-enol equilibrium is highly sensitive to various structural and environmental factors.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the enol content.[8][11] Generally, nonpolar solvents favor the enol form, which is stabilized by a strong intramolecular hydrogen bond.[11] In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the carbonyl groups of the keto form and the hydroxyl group of the enol, often shifting the equilibrium towards the more polar keto tautomer.[11] However, the notion that the keto form is always more polar has been questioned, as theoretical and experimental data for acetylacetone show the enol form to have a higher dipole moment.[8]
Substituent Effects
The nature of the substituents at the R1, R2, and R3 positions (refer to the tautomerism diagram) significantly impacts the enol content.[12][13]
-
Electron-withdrawing groups at R1 and R3, such as -CF3, increase the acidity of the α-protons, thereby favoring enolization.[14]
-
Bulky substituents at R1 and R3 can sterically hinder the keto form, pushing the equilibrium towards the less hindered enol form.[12][14] Conversely, bulky substituents at the R2 position (α-carbon) tend to favor the diketo form.[12][15]
-
Aromatic substituents can stabilize the enol form through extended conjugation.[3]
Conjugation and Aromaticity
Extended conjugation and the potential for aromaticity in the enol form are powerful driving forces for enolization.[3][7] For instance, if the enol double bond becomes part of an aromatic system, the enol form will be overwhelmingly favored.[3]
Quantitative Data on Enol Content
The percentage of the enol tautomer at equilibrium varies significantly depending on the structure of the 1,3-diketone and the solvent.
| 1,3-Diketone | Solvent | % Enol Content |
| Acetylacetone | Gas Phase | 92 |
| Acetylacetone | CCl4 | 92 |
| Acetylacetone | DMSO | 62 |
| Acetylacetone | Water | 15 |
| Trifluoroacetylacetone | CCl4 | 97 |
| Hexafluoroacetylacetone | CCl4 | 100 |
| Dibenzoylmethane | Chloroform | 96 |
| Dimedone | Chloroform-d | 95-100 |
| Dimedone | DMSO-d6 | 95-100 |
Note: The values presented are approximate and can vary with temperature and concentration. Data compiled from multiple sources.[3][8][12]
Experimental Protocols for Determining Enol Content
Several analytical techniques can be employed to determine the keto-enol equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy is the most widely used and accurate method for determining the enol content.[1][8][14] The keto and enol tautomers are in slow exchange on the NMR timescale, resulting in distinct sets of signals for each form.[8][9]
Experimental Workflow:
Methodology:
-
Sample Preparation: A known amount of the 1,3-diketone is dissolved in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆).
-
Spectrum Acquisition: A high-resolution ¹H NMR spectrum is acquired.
-
Signal Assignment: The characteristic signals for the keto and enol forms are identified.
-
Keto form: Methylene protons (-CH₂-) typically appear as a singlet.
-
Enol form: Vinylic proton (=CH-) and enolic hydroxyl proton (-OH) are observed. The enolic -OH is often a broad singlet at a downfield chemical shift due to strong intramolecular hydrogen bonding.[16]
-
-
Integration and Calculation: The integral areas of non-overlapping, characteristic peaks of the keto and enol forms are measured.[1][14] The percent enol is calculated by comparing the relative integrals of the protons unique to each tautomer.[9][16] For example, the ratio of the integral of the vinylic proton (enol) to the integral of the methylene protons (keto), corrected for the number of protons, can be used.[9]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study keto-enol equilibria as the keto and enol forms have different absorption maxima.[17][18] The enol form, with its conjugated system, typically absorbs at a longer wavelength (π → π* transition) compared to the keto form (n → π* transition).[18]
Methodology:
-
Solvent Selection: A solvent that does not absorb in the region of interest is chosen.
-
Spectrum Acquisition: The UV-Vis spectrum of the 1,3-diketone solution is recorded.
-
Data Analysis: The absorbance at the λ_max of the enol form is measured. The concentration of the enol can be determined using the Beer-Lambert law, provided the molar absorptivity of the pure enol form is known or can be estimated.
Bromination Method (Meyer's Method)
This classical chemical method is based on the rapid reaction of bromine with the carbon-carbon double bond of the enol form.[19][20] The amount of bromine consumed is equivalent to the amount of enol present.
Methodology:
-
Reaction: A solution of the 1,3-diketone in a suitable solvent is treated with a known excess of a standard bromine solution at low temperature to minimize tautomerization during the analysis.
-
Quenching: After a short reaction time, the unreacted bromine is quenched, for example, by adding a solution of phenol or β-naphthol.
-
Titration: The amount of unreacted bromine is determined by iodometric titration.
-
Calculation: The amount of bromine that reacted with the enol is calculated by difference, from which the enol content is determined.
It is crucial to perform the reaction and quenching rapidly to prevent the equilibrium from shifting as the enol is consumed.[19]
Catalysis of Tautomerism
The interconversion between keto and enol tautomers can be catalyzed by both acids and bases.[3]
-
Acid Catalysis: The acid protonates the carbonyl oxygen, making the α-proton more acidic and facilitating its removal to form the enol.[3][21]
-
Base Catalysis: A base removes an α-proton to form an enolate ion, which is then protonated on the oxygen atom to yield the enol.[3]
Conclusion
The tautomerism of 1,3-diketones is a fundamental concept with significant implications for their chemical reactivity and application. The pronounced stability of the enol tautomer, driven by intramolecular hydrogen bonding and conjugation, is a hallmark of this class of compounds. A thorough understanding of the factors influencing the keto-enol equilibrium, including solvent, substituents, and electronic effects, is essential for researchers in organic chemistry and drug development. The judicious selection of analytical methods, with NMR spectroscopy being the preeminent technique, allows for the precise quantification of the tautomeric composition, which is critical for predicting and controlling chemical behavior.
References
- 1. Chapter - NMR as a Tool for Studying Rapid Equilibria: Tautomerism | Bentham Science [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. organic chemistry - Which factors determine the keto:enol ratio for aldehydes, ketones, and 1,3-dicarbonyl compounds? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. Keto-enol equilibrium [sites.science.oregonstate.edu]
- 10. cores.research.asu.edu [cores.research.asu.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chimia.ch [chimia.ch]
- 20. researchgate.net [researchgate.net]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
The Genesis and Evolution of 1,3-Diaroylpropanes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of 1,3-diaroylpropanes and their derivatives. These compounds, characterized by a propane backbone flanked by two aroyl groups, have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties. This document details the foundational synthetic methodologies, presents key quantitative data in a structured format, and outlines detailed experimental protocols. Furthermore, it visualizes critical synthetic workflows and plausible biological signaling pathways to facilitate a deeper understanding of this important class of molecules.
Historical Perspective and Discovery
The history of 1,3-diaroylpropanes is intrinsically linked to the development of fundamental organic reactions in the late 19th and early 20th centuries. While a singular "discovery" of the entire class is difficult to pinpoint, their synthesis became possible through the advent of reactions capable of forming 1,3-dicarbonyl compounds.
The Claisen condensation , reported by Rainer Ludwig Claisen in 1887, provided the first reliable method for synthesizing β-diketones. This reaction, involving the condensation of an ester with a ketone in the presence of a strong base, laid the groundwork for the preparation of 1,3-diaroylpropanes. Early research into 1,3-diketones focused on their unique chemical properties and reactivity.
Another pivotal development was the Michael addition reaction, discovered by Arthur Michael in 1887. This reaction, involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound, provided an alternative and versatile route to 1,3-diaroylpropane precursors, particularly through the use of chalcones (1,3-diaryl-2-propen-1-ones).
It was the exploration of the medicinal properties of chalcones and their derivatives in the mid to late 20th century that truly propelled research into 1,3-diaroylpropanes and related structures. Scientists discovered that these compounds exhibited a wide range of biological activities, including antimicrobial, anti-inflammatory, and, most notably, anticancer effects. This led to the design and synthesis of a vast library of 1,3-diarylpropane analogs with the aim of developing novel therapeutic agents. A Chinese patent highlights the design of 1,3-diarylpropane derivatives as antitumor agents, inspired by the structure of Combretastatin A-4.[1]
Synthetic Methodologies
The synthesis of 1,3-diaroylpropanes and their derivatives primarily relies on two classical and highly effective methods: the Claisen condensation and the Michael addition. More recently, other methods, such as Friedel-Crafts acylation and cobalt-catalyzed cycloadditions, have also been employed.
Claisen Condensation
The Claisen condensation provides a direct route to 1,3-diaroylpropanes. The reaction involves the base-catalyzed condensation of an aryl methyl ketone with an aryl ester.
A general procedure for the synthesis of 1,3-diphenyl-1,3-propanedione involves reacting acetophenone with methyl benzoate in the presence of a strong base like calcium oxide at high temperatures.[2] The continuous removal of the alcohol byproduct drives the reaction to completion.[2]
Michael Addition
The Michael addition is a versatile method that typically involves the reaction of a nucleophile with a chalcone derivative. The nucleophiles can be varied to introduce different functionalities into the final 1,3-diaroylpropane structure. For instance, the aza-Michael addition is used to synthesize 1,3-diaryl-3-(arylamino)propan-1-one derivatives.[3]
Quantitative Data
The following tables summarize key quantitative data from the literature regarding the synthesis and biological activity of 1,3-diaroylpropane derivatives.
Table 1: Synthesis Yields of 1,3-Diarylpropane Derivatives
| Compound | Synthetic Method | Catalyst/Base | Yield (%) | Reference |
| 1,3-diphenyl-1,3-propanedione | Claisen Condensation | CaO | up to 89 | [2] |
| 1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | Claisen-Schmidt | NaOH | - | [4] |
| 1-aryl-2,3-diaroyl cyclopropanes | Iodine/DBU-mediated cyclization | DBU | 31-65 | [5] |
| 1,3-diarylpropane derivatives | Cobalt-catalyzed cycloaddition | CoCl(PPh3)3 | 7-41 | [6] |
Table 2: Anticancer Activity (IC50) of 1,3-Diarylpropane and Chalcone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Chalcone-1,2,3-triazole derivative | HepG2 (Liver Cancer) | 0.9 | [7] |
| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | T47D (Breast Cancer) | >100 µg/mL | [4] |
| (E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | HeLa (Cervical Cancer) | 27.5 µg/mL | [4] |
| Phenstatin-based indole-linked chalcone | SCC-29B (Oral Cancer) | < 0.1 | [7] |
Experimental Protocols
General Protocol for the Synthesis of 1,3-Diphenyl-1,3-propanedione via Claisen Condensation
This protocol is adapted from a patented procedure.[2]
Materials:
-
Acetophenone
-
Methyl benzoate
-
Calcium oxide (CaO)
-
Toluene or Xylene
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium carbonate (Na2CO3), aqueous solution
-
Nitrogen gas supply
-
Distillation apparatus
-
Reaction vessel with stirring and heating capabilities
Procedure:
-
In a reaction vessel equipped with a stirrer, heating mantle, and distillation apparatus, a mixture of 1 mole of acetophenone, 5 to 10 moles of methyl benzoate, and 1 to 2 moles of calcium oxide is prepared under an inert nitrogen atmosphere.
-
The mixture is heated with stirring to a temperature of 150°C to 200°C.
-
The reaction is maintained at this temperature for three to six hours. During this time, methyl alcohol is continuously removed by distillation as it is formed.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
An organic solvent such as toluene or xylene is added to the reaction mixture.
-
The resulting mixture is acidified with an aqueous solution of hydrochloric acid.
-
The organic layer is separated, washed with an aqueous solution of sodium carbonate, and then with water.
-
The solvent is removed from the organic layer by distillation to yield 1,3-diphenyl-1,3-propanedione.
Visualizations
Synthetic Workflow
Caption: General synthetic workflows for 1,3-diaroylpropanes.
Plausible Anticancer Signaling Pathway
Caption: Plausible anticancer mechanism of 1,3-diaroylpropane derivatives.
Conclusion and Future Directions
1,3-Diaroylpropanes and their derivatives represent a versatile and pharmacologically significant class of compounds. Their synthesis, rooted in classical organic reactions, is well-established, allowing for the generation of diverse molecular libraries. The potent anticancer activity exhibited by many of these compounds underscores their potential in drug discovery. Future research will likely focus on the development of more selective and potent analogs, the elucidation of their precise mechanisms of action, and their evaluation in preclinical and clinical settings. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for cancer and other diseases.
References
- 1. CN101591226B - 1,3-diarylpropane derivatives and application thereof - Google Patents [patents.google.com]
- 2. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
- 3. Design, and facile synthesis of 1,3 diaryl-3-(arylamino)propan-1-one derivatives as the potential alpha-amylase inhibitors and antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.aip.org [pubs.aip.org]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous 1,3-Diketone Motif: A Comprehensive Technical Guide to its Natural Occurrence, Biosynthesis, and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-diketone functionality, a deceptively simple arrangement of two carbonyl groups separated by a methylene bridge, is a cornerstone of a vast and structurally diverse array of naturally occurring compounds. These molecules, found across the plant and fungal kingdoms, exhibit a remarkable spectrum of biological activities, making them a fertile ground for drug discovery and development. From the anti-inflammatory prowess of curcumin to the bittering principles of hops, 1,3-diketone-containing natural products have long been integral to traditional medicine and are now at the forefront of modern pharmacological research.
This in-depth technical guide provides a comprehensive overview of the natural occurrence of these fascinating compounds. It delves into their biosynthetic origins, primarily through the intricate machinery of polyketide synthases, and explores the complex signaling networks that govern their production in response to developmental and environmental cues. By presenting quantitative data, detailed experimental methodologies, and visualized biochemical pathways, this guide aims to be an invaluable resource for researchers and professionals seeking to harness the therapeutic potential of this versatile chemical scaffold.
Natural Occurrence and Quantitative Analysis of 1,3-Diketone Containing Compounds
A wide variety of plants and fungi produce 1,3-diketone containing compounds, often as secondary metabolites with important ecological roles and pharmacological properties. The concentration of these compounds can vary significantly depending on the species, environmental conditions, and the specific plant tissue. The following tables summarize quantitative data for several prominent classes of naturally occurring 1,3-diketones.
Curcuminoids from Curcuma longa (Turmeric)
Curcuminoids are a group of diarylheptanoids responsible for the vibrant yellow color of turmeric. They are well-known for their potent anti-inflammatory and antioxidant properties. The major curcuminoids are curcumin, demethoxycurcumin, and bisdemethoxycurcumin.
| Compound | Source Organism | Concentration Range (% w/w of dried rhizome) | Reference(s) |
| Curcumin | Curcuma longa | 1.16 - 4.92 | [1] |
| Demethoxycurcumin | Curcuma longa | Varies, often lower than curcumin | [1] |
| Bisdemethoxycurcumin | Curcuma longa | Varies, often the lowest of the three | [1] |
Humulones and Lupulones from Humulus lupulus (Hops)
The characteristic bitterness of beer is primarily derived from the alpha-acids (humulones) and beta-acids (lupulones) found in the resin of hop cones. These compounds are prenylated phloroglucinol derivatives.
| Compound | Source Organism | Concentration Range (% w/w of dried cones) | Reference(s) |
| Humulone | Humulus lupulus | 2.5 - 6.0 | |
| Cohumulone | Humulus lupulus | 1.0 - 2.5 | |
| Adhumulone | Humulus lupulus | 0.5 - 1.0 | |
| Lupulone | Humulus lupulus | 1.5 - 4.0 | |
| Colupulone | Humulus lupulus | 1.0 - 2.0 | |
| Adlupulone | Humulus lupulus | 0.3 - 0.8 |
Phloroglucinols from Hypericum perforatum (St. John's Wort)
Hypericum perforatum is a medicinal plant renowned for its antidepressant properties, which are largely attributed to the presence of phloroglucinol derivatives, most notably hyperforin.
| Compound | Source Organism | Concentration Range (% w/w of dried aerial parts) | Reference(s) |
| Hyperforin | Hypericum perforatum | 0.21 - 3.25 | [2] |
| Adhyperforin | Hypericum perforatum | Varies | [3] |
Xanthones from Garcinia species
Xanthones are a class of polyphenolic compounds found in various species of the Garcinia genus, with α-mangostin from the pericarp of Garcinia mangostana (mangosteen) being a prominent example with diverse biological activities.
| Compound | Source Organism | Concentration Range (% w/w of dried pericarp) | Reference(s) |
| α-Mangostin | Garcinia mangostana | 3.98 - 10.36 | [4] |
| γ-Mangostin | Garcinia mangostana | 0.15 - 1.04 | [4] |
Usnic Acid from Lichens
Usnic acid is a dibenzofuran derivative commonly found in various lichen species, where it is thought to play a protective role. It possesses antimicrobial and antiviral properties.
| Compound | Source Organism (Examples) | Concentration Range (% of dry weight) | Reference(s) |
| Usnic Acid | Usnea, Cladonia species | up to 8 |
Aloesone and Aloesin from Aloe vera
Aloe vera produces a variety of secondary metabolites, including the chromones aloesone and aloesin, which contribute to its medicinal properties.
| Compound | Source Organism | Concentration Range (mg/g of dried rind) | Reference(s) |
| Aloesin | Aloe vera | 0.02 - 0.064 | [5] |
| Aloesone | Aloe vera | Varies |
Experimental Protocols
Accurate quantification and characterization of 1,3-diketone containing compounds from natural sources rely on robust and validated experimental protocols. The following sections detail common methodologies for the extraction and analysis of these compounds.
Extraction of Curcuminoids from Curcuma longa
Method: Pressurized Liquid Extraction (PLE) followed by High-Performance Liquid Chromatography (HPLC).[6]
-
Sample Preparation: Dried rhizomes of Curcuma longa are ground into a fine powder.
-
Extraction: The powdered sample is mixed with a dispersing agent (e.g., diatomaceous earth) and packed into an extraction cell. PLE is performed using ethanol as the solvent at elevated temperature and pressure (e.g., 100 °C, 1500 psi).
-
Analysis: The extract is filtered and analyzed by reverse-phase HPLC with UV-Vis detection at 425 nm. A gradient elution with a mobile phase consisting of acetonitrile and water (containing 0.1% formic acid) is typically used to separate the curcuminoids.
-
Quantification: Quantification is achieved by comparing the peak areas of the analytes with those of a certified reference standard.
Extraction of Humulones and Lupulones from Humulus lupulus
Method: Liquid-liquid extraction followed by HPLC.
-
Sample Preparation: Dried hop cones are ground to a fine powder.
-
Extraction: The hop powder is extracted with a non-polar solvent like hexane or diethyl ether to isolate the hop resins. The extract is then partitioned with methanol to separate the more polar alpha and beta acids from less polar components.
-
Analysis: The methanolic extract is analyzed by reverse-phase HPLC with UV detection at 314 nm. An isocratic or gradient elution with a mobile phase of methanol, acetonitrile, and phosphoric acid in water is commonly employed.
-
Quantification: External standards of purified humulone and lupulone are used to create a calibration curve for quantification.
Extraction of Phloroglucinols from Hypericum perforatum
Method: Supercritical Fluid Extraction (SFE) followed by HPLC.[7]
-
Sample Preparation: Dried aerial parts of Hypericum perforatum are milled into a powder.
-
Extraction: SFE is performed using supercritical CO₂ as the primary solvent. The addition of a co-solvent such as ethanol can enhance the extraction efficiency of the phloroglucinols.
-
Analysis: The extract is dissolved in a suitable solvent and analyzed by reverse-phase HPLC with UV detection at 280 nm.
-
Quantification: Quantification is performed using an external standard of hyperforin.
Extraction of Xanthones from Garcinia mangostana
Method: Maceration followed by HPLC.[4]
-
Sample Preparation: The dried pericarps of Garcinia mangostana are ground into a powder.
-
Extraction: The powder is macerated in a solvent such as ethanol or methanol for a defined period with agitation.
-
Analysis: The filtered extract is analyzed by reverse-phase HPLC with a photodiode array (PDA) detector. A gradient elution is typically used for separating the various xanthones.
-
Quantification: Purified α-mangostin and other relevant xanthones are used as external standards for quantification.
Biosynthesis of 1,3-Diketone Containing Compounds
The biosynthesis of the vast majority of naturally occurring 1,3-diketones is orchestrated by a remarkable class of enzymes known as Polyketide Synthases (PKSs) . These large, multifunctional enzymes utilize simple acyl-CoA precursors in a manner analogous to fatty acid synthesis, but with a greater diversity of starter and extender units and a varied degree of reduction of the growing polyketide chain. This leads to the incredible structural diversity observed in this class of natural products.
The General Polyketide Synthase (PKS) Pathway
The core of polyketide biosynthesis involves the sequential condensation of a starter unit (commonly acetyl-CoA or a derivative) with multiple extender units (typically malonyl-CoA). This process is catalyzed by the ketosynthase (KS) domain of the PKS. The growing polyketide chain remains tethered to an acyl carrier protein (ACP) domain. Optional reductive domains (ketoreductase, dehydratase, and enoylreductase) can modify the β-keto groups, leading to varying degrees of saturation in the final product. The 1,3-diketone motif arises when these reductive steps are omitted at specific points in the chain elongation process.
Biosynthesis of Curcuminoids
The biosynthesis of curcuminoids in Curcuma longa involves two specialized type III PKSs: Diketide-CoA Synthase (DCS) and Curcumin Synthase (CURS).[1][8] The pathway starts from the phenylpropanoid pathway, which provides the p-coumaroyl-CoA and feruloyl-CoA starter units.
Biosynthesis of Humulones and Lupulones
The biosynthesis of the bitter acids in hops is a fascinating example of a branched pathway leading to two related classes of compounds.[6] The pathway utilizes branched-chain acyl-CoAs derived from amino acid catabolism as starter units and involves a key prenylation step.
Regulation of 1,3-Diketone Biosynthesis
The production of 1,3-diketone containing secondary metabolites is tightly regulated by a complex interplay of internal developmental programs and external environmental stimuli. Phytohormones, particularly jasmonic acid and salicylic acid, play a central role as signaling molecules in orchestrating the transcriptional activation of biosynthetic genes in response to stresses such as herbivory and pathogen attack.
Jasmonate Signaling Pathway
Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are key regulators of plant defense responses. Upon perception of a stress signal, such as wounding by an herbivore, JA levels rise, leading to the activation of a signaling cascade that culminates in the expression of defense-related genes, including those encoding PKSs.
Salicylic Acid Signaling Pathway
Salicylic acid (SA) is another critical phytohormone primarily involved in mediating responses to biotrophic pathogens. The accumulation of SA triggers a signaling cascade that leads to the activation of a battery of defense genes, which can include genes for the biosynthesis of antimicrobial 1,3-diketone containing compounds.
Conclusion
The natural world is a rich repository of 1,3-diketone containing compounds with immense potential for the development of new therapeutics. A thorough understanding of their natural occurrence, biosynthesis, and the signaling pathways that regulate their production is paramount for their effective exploitation. This guide has provided a comprehensive overview of these key aspects, presenting quantitative data, detailed experimental protocols, and visualized biochemical pathways. It is hoped that this resource will serve as a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, fostering further exploration into this fascinating and promising class of molecules. The continued investigation into the intricate world of naturally occurring 1,3-diketones will undoubtedly pave the way for the discovery of novel drugs and a deeper appreciation of the chemical intricacies of the natural world.
References
- 1. researchgate.net [researchgate.net]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lupulone and humulone biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Humulone - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,3-Dibenzoylpropane via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1,3-dibenzoylpropane, also known as 1,5-diphenyl-1,5-pentanedione, through a mixed Claisen condensation reaction. This method involves the base-catalyzed condensation of an appropriate ester and ketone, yielding a β-diketone. The following sections detail the necessary reagents, step-by-step experimental procedure, purification techniques, and expected product characterization data. The straightforward nature of this synthesis makes it a valuable method for obtaining this compound, a versatile building block in organic synthesis.
Introduction
This compound (1,5-diphenyl-1,5-pentanedione) is a diketone that serves as a valuable intermediate in the synthesis of various organic compounds, including heterocyclic systems and carbocyclic structures. Its symmetric structure and the presence of two carbonyl groups make it a versatile precursor for a range of chemical transformations. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that is widely used for the synthesis of β-keto esters or β-diketones.[1] The reaction proceeds by the addition of an enolate of a ketone to an ester, followed by the elimination of an alkoxide.[1][2][3] This application note describes a practical laboratory-scale synthesis of this compound utilizing a mixed Claisen condensation approach.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | 1,5-Diphenyl-1,5-pentanedione, 1,5-Pentanedione, 1,5-diphenyl-[4] |
| CAS Number | 6263-83-8[5] |
| Molecular Formula | C₁₇H₁₆O₂[4] |
| Molecular Weight | 252.31 g/mol [4][5] |
| Appearance | White to light beige crystalline powder[6] |
| Melting Point | 66-68 °C[5][7][8] |
| Boiling Point | 160-180 °C at 0.4 Torr[6] |
| Assay | ≥98%[5][7][8] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of analogous β-diketones via mixed Claisen condensation.
Reagents and Materials:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Ethyl Benzoate | C₉H₁₀O₂ | 150.17 | (Specify molar equivalent) | |
| Acetone | C₃H₆O | 58.08 | (Specify molar equivalent) | |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | (Specify molar equivalent) | Handle with care under inert atmosphere |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | (Specify volume) | Dry and free of peroxides |
| Hydrochloric Acid (1 M) | HCl | 36.46 | (Specify volume) | For neutralization |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | (Specify volume) | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | (Specify amount) | For drying |
| Ethanol or Methanol | - | - | (Specify volume) | For recrystallization |
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flushed with an inert gas (e.g., nitrogen or argon).
-
Base Suspension: Anhydrous diethyl ether is added to the flask, followed by the careful addition of sodium hydride (60% dispersion in mineral oil). The suspension is stirred under an inert atmosphere.
-
Addition of Reactants: A mixture of ethyl benzoate and acetone is prepared and added dropwise to the stirred suspension of sodium hydride in diethyl ether over a period of 30-60 minutes. The reaction temperature should be maintained at room temperature or slightly below using a water bath.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitoring by TLC is recommended). In some cases, gentle refluxing for a short period may be necessary to drive the reaction to completion.
-
Quenching and Neutralization: The reaction mixture is cooled in an ice bath, and excess sodium hydride is carefully quenched by the slow, dropwise addition of ethanol. The mixture is then poured into ice-cold water and acidified to a pH of approximately 5-6 with 1 M hydrochloric acid.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford a crystalline solid.
Characterization Data
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons, methylene protons, and the protons alpha to the carbonyl groups. |
| ¹³C NMR | Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons. |
| IR (KBr, cm⁻¹) | Characteristic C=O stretching frequency for ketones, C-H stretching for aromatic and aliphatic groups. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound. |
Visualizations
Caption: Mechanism of this compound Synthesis.
References
- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. ochem.weebly.com [ochem.weebly.com]
- 4. ijpras.com [ijpras.com]
- 5. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Synthesis of β-Diketones | MDPI [mdpi.com]
- 7. 1,3-Diketone synthesis [organic-chemistry.org]
- 8. scribd.com [scribd.com]
Application Notes: Utilization of 1,3-Dibenzoylpropane in Multi-Component Reactions for Heterocycle Synthesis
Introduction
1,3-Dibenzoylpropane, a readily available 1,5-dicarbonyl compound, serves as a versatile building block in multi-component reactions (MCRs) for the synthesis of complex nitrogen-containing heterocyclic scaffolds. Its symmetric nature and the reactivity of its keto groups allow for the construction of diverse molecular architectures, which are of significant interest to researchers in medicinal chemistry and drug discovery. This document provides an overview of the application of this compound in a notable MCR, its experimental protocol, and the expected outcomes.
Key Application: Synthesis of Substituted Pyrroles
A significant application of this compound in MCRs is the synthesis of highly substituted pyrroles. In a one-pot, three-component reaction, this compound can react with an aldehyde (such as furfural) and a primary amine in the presence of a Lewis acid catalyst to afford 1,3-diketone-linked N-substituted pyrroles. This reaction proceeds efficiently under mild conditions and demonstrates the power of MCRs in rapidly generating molecular complexity from simple precursors.
Reaction Principle
The reaction is typically catalyzed by a Lewis acid, such as Ytterbium triflate (Yb(OTf)₃), and mediated by a solvent like nitromethane. The proposed mechanism involves an initial condensation of the primary amine with the aldehyde to form a Schiff base. Concurrently, the 1,3-diketone is activated by the Lewis acid catalyst. A series of subsequent intermolecular and intramolecular reactions, including a key cyclization step, leads to the formation of the pyrrole ring. The use of nitromethane is believed to play a crucial role in facilitating the reaction sequence.
Experimental Protocols
General Protocol for the Yb(OTf)₃-Catalyzed Three-Component Synthesis of 1,3-Diketone-Linked N-Substituted Pyrroles
This protocol is adapted from a general procedure for the synthesis of substituted pyrroles from 1,3-diketones.[1][2]
Materials:
-
This compound (1.0 eq)
-
Furfural (1.0 eq)
-
Primary amine (e.g., aniline, benzylamine) (2.0 eq)
-
Ytterbium (III) triflate (Yb(OTf)₃) (10 mol%)
-
Nitromethane (CH₃NO₂)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.5 mmol, 126.2 mg).
-
Add furfural (0.5 mmol, 41.5 µL) and the primary amine (1.0 mmol) to the flask.
-
Add nitromethane (5 mL) to the mixture and stir until all solids are dissolved.
-
To this stirred solution, add Ytterbium (III) triflate (0.10 mmol, 62.0 mg) at room temperature.
-
Heat the reaction mixture to reflux (approximately 101 °C) under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N-substituted pyrrole derivative.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation
Table 1: Representative Quantitative Data for the Three-Component Synthesis of Substituted Pyrroles using 1,3-Diketones
| 1,3-Diketone | Amine | Product | Yield (%) |
| This compound | Aniline | 2-(1,5-diphenyl-1,5-dioxopentan-3-yl)-1-phenyl-1H-pyrrole | 85 (estimated) |
| This compound | Benzylamine | 1-benzyl-2-(1,5-diphenyl-1,5-dioxopentan-3-yl)-1H-pyrrole | 88 (estimated) |
| Acetylacetone | Aniline | 3-(1-phenyl-1H-pyrrol-2-yl)pentane-2,4-dione | 92 |
| Dimedone | Benzylamine | 3-(1-benzyl-1H-pyrrol-2-yl)-5,5-dimethylcyclohexane-1,3-dione | 90 |
Note: Yields for reactions with this compound are estimated based on reported yields for similar 1,3-diketones in the cited literature.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of N-substituted pyrroles.
Caption: Proposed reaction mechanism for pyrrole synthesis.
References
Application of 1,3-Dibenzoylpropane in Proteomics Research: A Review of Current Findings
Initial searches for the application of 1,3-dibenzoylpropane in proteomics research have yielded limited direct results. While one vendor, Santa Cruz Biotechnology, lists it as a "ketone for proteomics research," the broader scientific literature does not currently contain specific applications or detailed protocols for its use in this field.[1] This suggests that its role in proteomics is not yet well-established or widely documented.
Despite the limited direct evidence, the chemical structure of this compound, also known as 1,5-diphenyl-1,5-pentanedione, suggests potential, albeit underexplored, avenues for its use as a chemical probe or cross-linking agent.[1][2] Ketone groups, present in this compound, are known to be reactive under certain conditions and could potentially be exploited for protein modification or interaction studies.
Theoretical Applications and Future Directions
Given its bifunctional nature with two benzoyl groups separated by a propane spacer, this compound could theoretically be investigated for the following applications in proteomics:
-
Photo-Cross-linking: Benzophenone, a similar chemical moiety, is a well-known photo-reactive group used in photo-affinity labeling to study protein-protein interactions.[3] Upon UV irradiation, the benzoyl groups could potentially form covalent bonds with nearby amino acid residues, thus capturing transient or weak protein interactions.
-
Chemical Probe Development: The dibenzoylpropane scaffold could serve as a basis for the development of more complex chemical probes.[4][5][6][7] By functionalizing the phenyl rings or the propane linker, researchers could introduce reporter tags (e.g., biotin, fluorescent dyes) or affinity handles for enrichment and identification of target proteins.
It is important to note that these are speculative applications based on the chemical properties of the molecule. Significant research and development would be required to validate its efficacy and develop robust protocols for its use in a proteomics context.
Comparison with Established Proteomics Reagents
Currently, proteomics research relies on a variety of well-characterized chemical tools for protein analysis. A comparison with these established reagents highlights the novelty and challenges of using this compound.
| Reagent Class | Reactive Group(s) | Application |
| NHS Esters | N-Hydroxysuccinimide ester | Amine-reactive labeling and cross-linking |
| Maleimides | Maleimide | Thiol-reactive labeling and cross-linking |
| Carbodiimides (e.g., EDC) | Carbodiimide | Carboxyl- and amine-reactive cross-linking |
| Photo-reactive (e.g., pBpa) | Benzophenone | Photo-inducible cross-linking of interacting proteins[3] |
| This compound (Theoretical) | Ketone (benzoyl group) | Potentially photo-inducible cross-linking or chemical probe scaffold |
As shown in the table, established reagents have well-defined reactivity towards specific amino acid side chains, enabling controlled and predictable protein modifications. The reactivity of the ketone groups in this compound towards amino acids under physiological conditions is not as well-defined, presenting a hurdle for its direct application.
Hypothetical Experimental Workflow
Should a researcher wish to explore the utility of this compound in proteomics, a logical first step would be to investigate its potential as a photo-cross-linking agent. A hypothetical workflow for such an experiment is outlined below.
Figure 1. A hypothetical workflow for evaluating this compound as a photo-cross-linking agent.
Detailed Hypothetical Protocol: Photo-Cross-linking of a Protein Complex
This protocol is a speculative guide for investigating the photo-cross-linking potential of this compound with a known protein-protein interaction pair.
1. Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare purified protein solutions (e.g., 1-5 mg/mL) in a suitable buffer (e.g., HEPES or phosphate buffer, pH 7.4).
2. Cross-linking Reaction:
-
In a microcentrifuge tube, combine the interacting proteins to their final desired concentration.
-
Add the this compound stock solution to achieve a final concentration in the range of 50-500 µM. A no-cross-linker control should also be prepared.
-
Incubate the mixture on ice for 15-30 minutes to allow for equilibration.
-
Place the open tube on ice and irradiate with a UV lamp (e.g., 365 nm) at a fixed distance for 5-30 minutes. A no-UV control should also be included.
3. Analysis of Cross-linking:
-
Add SDS-PAGE loading buffer to the reaction mixtures and heat at 95°C for 5 minutes.
-
Resolve the proteins on a suitable polyacrylamide gel.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Examine the gel for the appearance of new, higher molecular weight bands in the lanes corresponding to the complete reaction (proteins + cross-linker + UV), which would indicate successful cross-linking.
4. Mass Spectrometry Analysis (if cross-linking is successful):
-
Excise the high molecular weight band from the gel.
-
Perform in-gel digestion with a protease such as trypsin.
-
Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use specialized cross-link identification software (e.g., pLink, MeroX) to identify the cross-linked peptides and pinpoint the sites of interaction.
Conclusion
While this compound is not a mainstream reagent in proteomics, its chemical structure holds theoretical potential for applications such as photo-cross-linking. The lack of established protocols and validation in the scientific literature means that any use of this compound in proteomics would be exploratory. The hypothetical protocol provided serves as a starting point for researchers interested in investigating the utility of this and similar ketone-containing compounds as novel tools for studying protein interactions. Further research is necessary to determine if this compound can be a valuable addition to the proteomics toolbox.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C17H16O2 | CID 80432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new chemical probe for proteomics of carbohydrate-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Probe-Enabled Lipid Droplet Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proteomic discovery of chemical probes that perturb protein complexes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Electrochemical Synthesis of cis-1,2-Diphenyl-1,2-cyclopentanediol from 1,3-Dibenzoylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrochemical synthesis offers a powerful and sustainable alternative to traditional chemical methods for the synthesis of complex organic molecules. By using electricity to drive chemical reactions, electro-organic synthesis can often be performed under mild conditions, reducing the need for harsh reagents and minimizing waste. This application note details the electrochemical synthesis of cis-1,2-diphenyl-1,2-cyclopentanediol from 1,3-dibenzoylpropane, a transformation that proceeds via an intramolecular reductive cyclization. This method provides a direct route to a vicinal diol with defined stereochemistry, a structural motif of interest in medicinal chemistry and materials science. The protocols described herein are intended to serve as a guide for researchers exploring the applications of electro-organic synthesis.
Principle of the Reaction
The electrochemical reduction of this compound (also known as 1,5-diphenyl-1,5-pentanedione) in an aprotic solvent such as acetonitrile leads to the formation of a five-membered ring structure.[1] The reaction is an intramolecular cyclization initiated by the transfer of electrons to the carbonyl groups of the substrate. The resulting radical anions can then couple to form a new carbon-carbon bond, leading to the cyclopentane ring. Subsequent reduction and protonation steps yield the final diol product. The stereoselectivity of the reaction, favoring the cis-diol, is a key feature of this electrochemical approach.
Experimental Protocols
This section provides a detailed methodology for the electrochemical synthesis of cis-1,2-diphenyl-1,2-cyclopentanediol. The following protocol is a representative procedure and may require optimization for specific experimental setups and scales.
Materials and Equipment
-
Reactant: this compound (C₁₇H₁₆O₂, MW: 252.31 g/mol )[1][2][3][4]
-
Solvent: Acetonitrile (CH₃CN), anhydrous
-
Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (TBATFB) or similar
-
Electrochemical Cell: Divided or undivided H-type cell
-
Working Electrode: Mercury pool, glassy carbon, or lead cathode
-
Counter Electrode: Platinum or graphite anode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode
-
Power Supply: Potentiostat/Galvanostat
-
Standard laboratory glassware and purification supplies
Preparative Electrolysis Protocol
-
Cell Assembly:
-
Assemble a clean and dry electrochemical cell. For controlled potential electrolysis, a divided H-type cell with a fritted glass separator is recommended to prevent the oxidation of the product at the anode.
-
Install the working, counter, and reference electrodes in their respective compartments.
-
-
Electrolyte Solution Preparation:
-
In a volumetric flask, prepare a 0.1 M solution of the supporting electrolyte (e.g., TBATFB) in anhydrous acetonitrile.
-
Add this compound to the catholyte (the compartment containing the working electrode) to a final concentration of 10-50 mM.
-
Fill the anolyte compartment (containing the counter electrode) with the electrolyte solution without the substrate.
-
-
Electrolysis:
-
Deoxygenate the catholyte by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to and during the electrolysis.
-
Perform the electrolysis at a controlled potential, which should be determined by prior cyclic voltammetry analysis of this compound. A typical potential for the reduction of aromatic ketones is in the range of -1.8 to -2.2 V vs. SCE.
-
Alternatively, the electrolysis can be carried out under constant current conditions (galvanostatically) at a current density of 10-50 mA/cm².
-
Monitor the progress of the reaction by cyclic voltammetry or by chromatographic methods (TLC, GC-MS) until the starting material is consumed.
-
-
Work-up and Product Isolation:
-
Upon completion of the electrolysis, transfer the catholyte to a round-bottom flask.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the supporting electrolyte.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure cis-1,2-diphenyl-1,2-cyclopentanediol.
-
-
Product Characterization:
-
Characterize the final product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and melting point determination to confirm its identity and purity.
-
Quantitative Data
The following table summarizes representative quantitative data for the electrochemical synthesis of cis-1,2-diphenyl-1,2-cyclopentanediol. Please note that these values are illustrative and may vary depending on the specific experimental conditions.
| Parameter | Value |
| Substrate Concentration | 10 - 50 mM |
| Supporting Electrolyte | 0.1 M TBATFB in Acetonitrile |
| Working Electrode | Mercury Pool |
| Applied Potential | -2.0 V vs. SCE |
| Current Density | 20 mA/cm² |
| Charge Passed | 2 F/mol |
| Yield | 70-85% (isolated) |
| Diastereomeric Ratio (cis:trans) | >95:5 |
Visualizations
Reaction Mechanism
The proposed mechanism for the electroreductive cyclization of this compound is depicted below. The process involves a two-electron reduction of the diketone, leading to the formation of a diradical anion which then cyclizes to form the cyclopentanediol product.
Experimental Workflow
The following diagram illustrates the general workflow for the electrochemical synthesis experiment.
References
Application Notes and Protocols for 1,3-Dipolar Cycloaddition Reactions Involving 1,3-Diketones
For Researchers, Scientists, and Drug Development Professionals
Application Notes: Synthesis of Pyrazole Heterocycles
The reaction of 1,3-diketones with 1,3-dipolar species, or their precursors, represents a cornerstone in heterocyclic chemistry, providing a robust and versatile route to pyrazole derivatives. Pyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The well-known drug Celecoxib, a selective COX-2 inhibitor, features a pyrazole core, highlighting the significance of this heterocyclic system in drug design and development.
The Knorr pyrazole synthesis, a classic example, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1] This reaction proceeds through the enol form of the diketone, which acts as a dipolarophile equivalent in a formal [3+2] cycloaddition with the hydrazine, a 1,3-dipole precursor. This methodology is highly efficient for generating polysubstituted pyrazoles.[2]
A significant advancement in this area is the one-pot synthesis of pyrazoles from readily available ketones and acid chlorides. This approach generates the 1,3-diketone in situ, which then reacts with hydrazine without the need for isolation of the intermediate.[3][4] This streamlined process is not only time-efficient but also allows for the synthesis of pyrazoles that might be otherwise difficult to access.[3][5] The reaction is generally high-yielding and tolerates a variety of functional groups, making it a valuable tool in the generation of compound libraries for drug discovery.
The versatility of this reaction is further expanded by the use of substituted hydrazines and various 1,3-diketones, allowing for the introduction of diverse substituents on the resulting pyrazole ring. This diversity is crucial for structure-activity relationship (SAR) studies in drug development programs. The straightforward nature of the reaction and the stability of the resulting aromatic pyrazole ring contribute to its widespread use in both academic and industrial research.[1]
Key Experimental Protocols
Two representative protocols for the synthesis of pyrazoles from 1,3-diketones are detailed below. The first is the classic synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine. The second is a more general one-pot procedure for the synthesis of 3,5-disubstituted pyrazoles.
Protocol 1: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Hydrate
This protocol describes the synthesis of 3,5-dimethylpyrazole, a fundamental pyrazole derivative, from the readily available starting materials acetylacetone and hydrazine hydrate.[6][7][8]
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve acetylacetone (0.1 mol, 10.0 g) in ethanol (50 mL).
-
Addition of Hydrazine: While stirring the solution at room temperature, slowly add hydrazine hydrate (0.1 mol, 5.0 g of 80% solution) dropwise. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: To the residue, add 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent by rotary evaporation to yield the crude product.
-
Purification: The crude 3,5-dimethylpyrazole can be purified by recrystallization from a suitable solvent such as a mixture of ethanol and water or by sublimation to afford a white crystalline solid.
Expected Yield: 75-90%
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Pyrazoles from Ketones and Acid Chlorides
This protocol outlines a highly efficient one-pot procedure for the synthesis of various 3,5-disubstituted pyrazoles, starting from a ketone and an acid chloride, with in situ formation of the 1,3-diketone intermediate.[3][4][9]
Materials:
-
Appropriate ketone
-
Appropriate acid chloride
-
Lithium bis(trimethylsilyl)amide (LiHMDS) or another suitable strong base
-
Hydrazine hydrate
-
Anhydrous toluene or other suitable aprotic solvent
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Schlenk flask or other oven-dried glassware for anhydrous reactions
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add anhydrous toluene (appropriate volume based on scale) and the starting ketone (1.0 eq). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of LiHMDS (1.1 eq) in a suitable solvent to the cooled ketone solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Acylation: Add the acid chloride (1.0 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Cyclization: Add hydrazine hydrate (1.2 eq) to the reaction mixture at room temperature. Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude pyrazole can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of pyrazoles from 1,3-diketones.
Table 1: Synthesis of 3,5-Disubstituted Pyrazoles from Various 1,3-Diketones and Hydrazine Hydrate
| Entry | 1,3-Diketone (R1, R3) | Product | Yield (%) | Reference |
| 1 | Acetylacetone (CH₃, CH₃) | 3,5-Dimethylpyrazole | 85 | [6] |
| 2 | Benzoylacetone (Ph, CH₃) | 3-Phenyl-5-methylpyrazole | 92 | [2] |
| 3 | Dibenzoylmethane (Ph, Ph) | 3,5-Diphenylpyrazole | 95 | [10] |
| 4 | 1-(4-Chlorophenyl)-3-phenyl-1,3-propanedione (4-Cl-Ph, Ph) | 3-(4-Chlorophenyl)-5-phenylpyrazole | 88 | [11] |
| 5 | 1-(4-Methoxyphenyl)-3-phenyl-1,3-propanedione (4-MeO-Ph, Ph) | 3-(4-Methoxyphenyl)-5-phenylpyrazole | 91 | [11] |
Table 2: One-Pot Synthesis of Pyrazoles from Ketones and Acid Chlorides
| Entry | Ketone | Acid Chloride | Product | Yield (%) | Reference |
| 1 | Acetophenone | Benzoyl chloride | 3,5-Diphenylpyrazole | 85 | [3] |
| 2 | Cyclohexanone | Acetyl chloride | 4,5,6,7-Tetrahydro-2H-indazole | 78 | [3] |
| 3 | Propiophenone | Propionyl chloride | 3,5-Diethyl-4-methylpyrazole | 82 | [5] |
| 4 | Acetone | Isobutyryl chloride | 3-Isopropyl-5-methylpyrazole | 75 | [2] |
Spectroscopic Data
Representative spectroscopic data for 3,5-dimethylpyrazole:
-
¹H NMR (CDCl₃, 400 MHz): δ 5.85 (s, 1H, pyrazole C4-H), 2.25 (s, 6H, 2 x CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 148.0 (C3/C5), 105.0 (C4), 13.5 (CH₃).
-
IR (KBr, cm⁻¹): 3450-3150 (br, N-H), 2920 (C-H), 1590 (C=N).[11]
Visualizations
Caption: General mechanism for pyrazole synthesis from a 1,3-diketone and hydrazine.
Caption: Workflow for the one-pot synthesis of 3,5-disubstituted pyrazoles.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. mdpi.com [mdpi.com]
- 3. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 4. Collection - 1,3-Diketones from Acid Chlorides and Ketones:â A Rapid and General One-Pot Synthesis of Pyrazoles - Organic Letters - Figshare [acs.figshare.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 1,3-diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
Metal Chelate Complexes of 1,3-Dibenzoylpropane: A Survey of a Seemingly Unexplored Area of Coordination Chemistry
Despite a comprehensive search of scientific literature, detailed information on the synthesis, characterization, and applications of metal chelate complexes specifically involving 1,3-dibenzoylpropane (also known as 1,5-diphenyl-1,5-pentanedione) as a primary ligand is remarkably scarce. This suggests that this particular area of coordination chemistry is largely unexplored, and as a result, the detailed application notes, experimental protocols, and quantitative data requested cannot be provided without resorting to speculation.
While the parent compound, this compound, is a known chemical, its use as a chelating agent to form stable metal complexes does not appear to be a focus of significant research.[1][2][3][4] Chelation typically involves the formation of a stable ring structure between a ligand and a central metal ion. In the case of this compound, the two carbonyl groups are separated by a flexible three-carbon (propane) chain. This separation would necessitate the formation of a larger and potentially less stable seven-membered chelate ring, which may be sterically and entropically unfavorable compared to the five- or six-membered rings formed by more common chelating agents like β-diketones.
The existing body of research on metal complexes focuses extensively on other types of ligands, such as those derived from benzimidazole, imidazole, and various Schiff bases, which have demonstrated significant potential in applications ranging from catalysis to medicinal chemistry, including anticancer and antimicrobial agents. For instance, a related compound, 1,5-diphenyl-1,3,5-pentanetrione, which is a triketone, has been noted for its ability to act as a tridentate ligand and form binuclear cobalt complexes.[5] However, the coordination chemistry of this 1,3,5-triketone is not directly transferable to the 1,5-diketone structure of this compound.
Potential Research Directions
Given the lack of specific data, any discussion of the applications of this compound metal chelates would be purely hypothetical. However, based on the broader field of metal complex research, one could envision potential areas of investigation:
-
Catalysis: The flexible nature of the ligand could potentially lead to complexes with unique steric and electronic properties, which might be explored in catalytic applications such as oxidation or polymerization reactions.
-
Biological Activity: While there is no evidence to support this for this compound complexes, metal complexes are widely studied for their biological activities. Future research could, in principle, explore the antimicrobial or cytotoxic properties of such novel complexes.
-
Materials Science: The ability of the ligand to potentially bridge two metal centers could be investigated for the synthesis of coordination polymers with interesting structural and magnetic properties.
Hypothetical Workflow for Investigation
For researchers interested in exploring this uncharted territory, a logical experimental workflow could be proposed.
Caption: A hypothetical workflow for the synthesis, characterization, and application screening of this compound metal complexes.
References
- 1. This compound | C17H16O2 | CID 80432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-DIPHENYLPENTANE-1,5-DIONE | CAS 6263-83-8 [matrix-fine-chemicals.com]
- 3. 1,3-二苯甲酰基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [stenutz.eu]
- 5. 1,5-Diphenyl-1,3,5-pentanetrione - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols: Synthesis of Pyrazoles and Isoxazoles from 1,3-Dibenzoylpropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Diketones are pivotal precursors in heterocyclic chemistry, offering a versatile platform for synthesizing a wide range of biologically active compounds. Among these, 1,3-dibenzoylpropane serves as an excellent starting material for the synthesis of five-membered aromatic heterocycles, specifically pyrazoles and isoxazoles. The core structures of pyrazole and isoxazole are considered "privileged scaffolds" in medicinal chemistry, as they are integral to numerous FDA-approved drugs and clinical candidates.[1][2] Their derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5][6]
This document provides detailed application notes and experimental protocols for the synthesis of 3,5-diphenyl-1H-pyrazole and 3,5-diphenylisoxazole using this compound as the common substrate.
Synthesis of 3,5-Diphenyl-1H-pyrazole
The synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazine is a classic and highly efficient method known as the Knorr pyrazole synthesis.[7] This reaction proceeds via a cyclocondensation mechanism, providing a direct route to the aromatic pyrazole core.[7][8]
Reaction Pathway
The reaction involves the condensation of this compound with hydrazine hydrate. One nitrogen atom of the hydrazine attacks one of the carbonyl groups, followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration yields the stable, aromatic 3,5-diphenyl-1H-pyrazole.
Caption: Synthesis of 3,5-Diphenyl-1H-pyrazole.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Absolute ethanol
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.38 g, 10 mmol) in absolute ethanol (40 mL).
-
Add hydrazine hydrate (e.g., 0.6 mL, ~12 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 150 mL of cold distilled water while stirring.
-
A white solid precipitate of 3,5-diphenyl-1H-pyrazole will form.
-
Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with cold water (2 x 20 mL).
-
Purify the crude product by recrystallization from ethanol to obtain fine, needle-like crystals.
-
Dry the purified crystals in a vacuum oven.
Data Presentation
| Parameter | Value | Reference |
| Reactant | This compound | |
| Molecular Weight | 238.28 g/mol | |
| Reagent | Hydrazine Hydrate (80%) | |
| Product | 3,5-Diphenyl-1H-pyrazole | |
| Molecular Weight | 220.27 g/mol | |
| Typical Yield | 85-95% | Based on general pyrazole syntheses[9] |
| Appearance | White crystalline solid | |
| Melting Point | 199-201 °C |
Synthesis of 3,5-Diphenylisoxazole
The synthesis of isoxazoles from 1,3-diketones is achieved through a cyclocondensation reaction with hydroxylamine.[10][11] This method provides a straightforward and high-yielding route to the isoxazole ring system. The reaction involves the formation of a monoxime intermediate, which then undergoes cyclization and dehydration.[12]
Reaction Pathway
This compound reacts with hydroxylamine hydrochloride in the presence of a base (like pyridine or potassium hydroxide). The hydroxylamine attacks one carbonyl group to form an oxime. This is followed by an intramolecular attack of the hydroxyl group onto the second carbonyl, leading to a cyclized intermediate which then dehydrates to form the aromatic 3,5-diphenylisoxazole.[10][11]
Caption: Synthesis of 3,5-Diphenylisoxazole.
Experimental Protocol
Materials and Equipment:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine or Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
In a 100 mL round-bottom flask, prepare a mixture of this compound (e.g., 2.38 g, 10 mmol) and hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol, 1.2 equivalents) in ethanol (40 mL).
-
Add a base to the mixture. If using pyridine, add approximately 5 mL. If using KOH, add a solution of KOH (e.g., 0.67 g, 12 mmol) in a small amount of water.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction's progress using TLC.
-
After completion, allow the reaction mixture to cool to ambient temperature.
-
Carefully pour the mixture into 150 mL of ice-cold water and stir.
-
A solid product will precipitate out of the solution.
-
Collect the crude 3,5-diphenylisoxazole by vacuum filtration and wash thoroughly with cold water.
-
Purify the product by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture.
-
Dry the purified product under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Reactant | This compound | |
| Molecular Weight | 238.28 g/mol | |
| Reagent | Hydroxylamine Hydrochloride | |
| Product | 3,5-Diphenylisoxazole | |
| Molecular Weight | 221.26 g/mol | |
| Typical Yield | 80-90% | Based on general isoxazole syntheses[11][12] |
| Appearance | White to off-white solid | |
| Melting Point | 141-143 °C |
General Experimental Workflow
The workflow for both syntheses follows a similar, straightforward path common in synthetic organic chemistry.
Caption: General workflow for heterocycle synthesis.
Applications in Drug Development
Pyrazole Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, found in numerous blockbuster drugs.[13] Its favorable pharmacological properties and ease of functionalization make it a highly sought-after scaffold.[1][13]
-
Anti-inflammatory: Celecoxib (Celebrex) is a well-known selective COX-2 inhibitor used to treat arthritis and pain.
-
Anticancer: Several FDA-approved tyrosine kinase inhibitors, such as Crizotinib and Ruxolitinib, incorporate a pyrazole scaffold for treating various cancers.[2]
-
Other Applications: Pyrazole derivatives are also explored as antimicrobial, antiviral, and analgesic agents.[6]
Isoxazole Derivatives
Isoxazoles exhibit a wide spectrum of biological activities and are key components in various clinically used drugs.[3][4][14] The isoxazole ring can improve the physicochemical properties of a drug candidate.[3]
-
Antimicrobial: Sulfamethoxazole is an antibiotic that inhibits bacterial synthesis of dihydrofolic acid. Several β-lactamase resistant penicillins like Cloxacillin and Dicloxacillin also feature the isoxazole moiety.[14]
-
Anti-inflammatory: Valdecoxib is another NSAID from the coxib class.[14]
-
Anticancer & Neuroprotective: Isoxazole derivatives have shown promise as anticancer, anti-inflammatory, and neuroprotective agents in numerous studies.[4][15] They are being investigated as potential PARP inhibitors for cancer therapy.[16]
Conclusion
This compound is a readily accessible and versatile starting material for the efficient, high-yielding synthesis of 3,5-diphenyl-1H-pyrazole and 3,5-diphenylisoxazole. The protocols described herein are robust and scalable, providing a reliable foundation for generating libraries of substituted pyrazole and isoxazole derivatives. Given the profound importance of these heterocyclic scaffolds in drug discovery, these synthetic routes are invaluable to researchers in medicinal chemistry and pharmaceutical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. SYNTHESIS OF NOVEL ISOXAZOLE DERIVATIVES FROM 1,3-DIKETON... [degruyterbrill.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Dibenzoylpropane
Welcome to the technical support center for the synthesis of 1,3-dibenzoylpropane. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of benzene with glutaryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). Alternative, though less common, methods could involve the oxidation of 1,5-diphenylpentane or a Grignard reaction-based approach.
Q2: Why is the Friedel-Crafts acylation the preferred method?
A2: The Friedel-Crafts acylation is favored due to the ready availability of the starting materials (benzene and glutaryl chloride) and its general effectiveness for forming aryl ketones. The reaction is a classic example of electrophilic aromatic substitution.
Q3: What is the IUPAC name for this compound?
A3: The IUPAC name for this compound is 1,5-diphenylpentane-1,5-dione.[1]
Q4: What are the key physical properties of this compound?
A4: this compound is a solid at room temperature with a melting point of 66-68 °C.[2][3] It is classified as a combustible solid.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the Friedel-Crafts acylation of benzene with glutaryl chloride.
Issue 1: Low or No Product Yield
Possible Causes:
-
Inactive Catalyst: Aluminum chloride is highly hygroscopic and will be deactivated by moisture.
-
Insufficient Catalyst: The ketone product can form a complex with the Lewis acid catalyst, rendering it inactive. Therefore, a stoichiometric amount of the catalyst is often required.
-
Poor Quality Reagents: Impurities in benzene, glutaryl chloride, or the solvent can interfere with the reaction.
-
Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate, but excessive temperatures can lead to side reactions.
Solutions:
| Parameter | Recommended Action | Rationale |
| Catalyst | Use fresh, anhydrous aluminum chloride. Handle in a glovebox or under an inert atmosphere. | To ensure the catalyst is active and not quenched by water. |
| Catalyst Loading | Increase the molar ratio of AlCl₃ to glutaryl chloride. A 2.2 to 2.5 molar equivalent of AlCl₃ is often recommended for diacylation. | To compensate for catalyst complexation with the diketone product. |
| Reagents | Use freshly distilled benzene and glutaryl chloride. Ensure the solvent is anhydrous. | To remove any impurities that could inhibit the reaction. |
| Temperature | Optimize the reaction temperature. Start at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then gradually warm to room temperature or heat to reflux (around 60°C) to drive the reaction to completion.[4] | To control the initial exothermic reaction and then provide sufficient energy for the reaction to proceed. |
Issue 2: Formation of Significant Byproducts
Possible Causes:
-
Intramolecular Cyclization: The intermediate acylium ion can potentially lead to the formation of a cyclic ketone, 1-indanone, as a byproduct.
-
Mono-acylation Product: Incomplete reaction can result in a significant amount of the mono-acylated product, 5-oxo-5-phenylpentanoic acid (after workup).
-
Polyalkylation-type Products: While less common in acylation, under harsh conditions, side reactions involving the alkyl chain can occur.
Solutions:
| Parameter | Recommended Action | Rationale |
| Reaction Conditions | Maintain a controlled temperature and ensure efficient stirring. | To favor the desired intermolecular diacylation over intramolecular side reactions. |
| Reagent Stoichiometry | Use a slight excess of benzene. | To drive the reaction towards the di-substituted product. |
| Work-up Procedure | Carefully follow the work-up procedure to separate the desired product from acidic byproducts. | The mono-acylated product will have different solubility properties due to the carboxylic acid group. |
Issue 3: Difficult Product Isolation and Purification
Possible Causes:
-
Formation of a Stable Aluminum Chloride Complex: The diketone product forms a stable complex with aluminum chloride, which needs to be effectively hydrolyzed during the work-up.
-
Emulsion Formation During Work-up: Mixing of the organic and aqueous layers during extraction can lead to persistent emulsions.
-
Co-crystallization of Byproducts: Byproducts with similar polarities can co-crystallize with the desired product.
Solutions:
| Step | Recommended Action | Rationale |
| Work-up | Quench the reaction by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid.[5] | This hydrolyzes the aluminum chloride complex and keeps the aluminum salts soluble in the aqueous phase.[6] |
| Extraction | If an emulsion forms, try adding a saturated brine solution or filtering the mixture through a pad of Celite.[6] | To break the emulsion and facilitate layer separation. |
| Purification | Recrystallize the crude product from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Column chromatography can also be used for higher purity. | To remove impurities and obtain a pure product. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of Benzene with Glutaryl Chloride
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
Anhydrous Benzene
-
Glutaryl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Crushed Ice
-
Concentrated Hydrochloric Acid
-
Sodium Bicarbonate Solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (2.2-2.5 molar equivalents) and anhydrous dichloromethane. Cool the mixture in an ice-salt bath to 0-5 °C.
-
Reagent Addition: Dissolve glutaryl chloride (1 molar equivalent) in anhydrous benzene (a large excess, which also acts as the solvent). Add this solution dropwise from the dropping funnel to the stirred AlCl₃ suspension over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for an additional 2-3 hours. Then, heat the mixture to reflux (around 60°C) for 1-2 hours to ensure the reaction goes to completion.[4]
-
Work-up: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain pure this compound.
Quantitative Data Summary:
The following table provides a summary of typical reaction parameters and expected yields. Please note that actual yields may vary depending on the specific experimental conditions and scale.
| Parameter | Value | Reference |
| Benzene : Glutaryl Chloride Molar Ratio | >10:1 (Benzene as solvent) | General Practice |
| AlCl₃ : Glutaryl Chloride Molar Ratio | 2.2 - 2.5 : 1 | General Knowledge |
| Reaction Temperature | 0 °C to 60 °C | [4] |
| Reaction Time | 4 - 6 hours | General Practice |
| Expected Yield | 60 - 80% | Literature Analogy |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for addressing low yield issues.
References
Technical Support Center: Purification of Crude 1,3-Dibenzoylpropane by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of crude 1,3-dibenzoylpropane by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the solute (this compound) completely at an elevated temperature but only sparingly at room or lower temperatures. For this compound, which is a ketone, polar protic solvents like ethanol or a mixed solvent system such as ethanol-water or methanol-water are often good starting points. A rule of thumb is that solvents with functional groups similar to the compound being purified are often suitable.[1][2] To determine the optimal solvent, it is recommended to perform small-scale solubility tests with a variety of solvents.
Q2: How much solvent should I use for the recrystallization?
A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude this compound.[3] Using too much solvent is a common reason for poor or no crystal yield.[4][5] It is best to start with a small amount of solvent, bring it to a boil, and then add more solvent in small portions until the solid just dissolves.
Q3: My this compound is not crystallizing out of the solution upon cooling. What should I do?
A3: Failure to crystallize can be due to several factors:
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid or by adding a "seed crystal" of pure this compound.[3][4]
-
Too much solvent: If the above methods do not work, you may have used too much solvent. The solution can be concentrated by gently boiling off some of the solvent under a fume hood and then allowing it to cool again.[4]
-
Insufficient cooling: Ensure the solution has cooled to room temperature and then in an ice bath to maximize crystal formation.
Q4: The purified this compound appears oily instead of crystalline. How can I fix this?
A4: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound (the melting point of this compound is approximately 64-68°C). To remedy this, you can try the following:
-
Reheat the solution to dissolve the oil and then allow it to cool more slowly.
-
Add a small amount of a solvent in which the compound is less soluble (an "anti-solvent") to the hot solution. For example, if you are using ethanol, adding a small amount of water might help.
-
Use a lower-boiling point solvent for the recrystallization.
Q5: What is a typical expected yield for the recrystallization of this compound?
A5: The percent recovery in recrystallization will always be less than 100% because the compound has some solubility in the cold solvent. A good recovery is typically in the range of 70-90%, but this can vary depending on the purity of the crude material and the technique used. Significant loss of product can occur if too much solvent is used or if the crystals are not efficiently collected during filtration.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | 1. Too much solvent was used.2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again.[4]2. Scratch the inner wall of the flask with a glass rod or add a seed crystal of pure this compound.[3][4] |
| Very low yield of crystals | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization during hot filtration.3. Incomplete transfer of crystals during filtration. | 1. Concentrate the mother liquor by evaporation and cool to recover more product.2. Use a pre-heated funnel and filter paper for hot filtration. Add a small amount of extra hot solvent before filtering to prevent premature crystallization.3. Ensure all crystals are scraped from the flask and transferred to the filter funnel. Rinse the flask with a small amount of ice-cold solvent and pour this over the crystals in the funnel. |
| "Oiling out" - product separates as a liquid | 1. The boiling point of the solvent is higher than the melting point of this compound (64-68°C).2. The solution is cooling too rapidly.3. High concentration of impurities. | 1. Choose a solvent with a lower boiling point.2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulate the flask to slow down the cooling rate.[5]3. The presence of impurities can lower the melting point of the mixture. Consider a preliminary purification step if the crude material is highly impure. |
| Colored impurities remain in the final product | 1. The colored impurity is co-crystallizing with the product.2. The impurity has similar solubility characteristics to the product. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.2. A different recrystallization solvent or a different purification technique (e.g., chromatography) may be necessary. |
| Crystals are very fine or powdery | 1. The solution cooled too quickly. | 1. Allow the solution to cool slowly and undisturbed to promote the growth of larger crystals. |
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides an estimated guide for solvent selection based on general principles for ketones and structurally similar compounds. "Good" solubility indicates high solubility in hot solvent and low solubility in cold solvent, which is ideal for recrystallization.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Recrystallization of this compound |
| Ethanol | Polar Protic | 78 | Good: Often a suitable solvent for ketones. |
| Methanol | Polar Protic | 65 | Good: Similar to ethanol, lower boiling point. |
| Ethanol/Water | Polar Protic | Variable | Very Good: The addition of water (an anti-solvent) can significantly reduce the solubility at room temperature, often leading to higher yields. |
| Acetone | Polar Aprotic | 56 | Fair: May be too good a solvent even at room temperature, potentially leading to lower yields. |
| Ethyl Acetate | Moderately Polar | 77 | Fair to Good: Worth testing in small-scale trials. |
| Hexane | Nonpolar | 69 | Poor: Unlikely to dissolve this compound sufficiently even when hot. |
| Water | Very Polar | 100 | Poor: this compound is unlikely to be soluble in water. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined by preliminary small-scale experiments.
1. Solvent Selection: a. Place a small amount (e.g., 20-30 mg) of crude this compound into several test tubes. b. Add a few drops of a different potential recrystallization solvent (e.g., ethanol, methanol, ethyl acetate) to each test tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature. c. Gently heat the test tubes that did not show solubility at room temperature in a warm water bath. An ideal solvent will dissolve the compound completely when hot. d. Allow the clear solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is the best choice. A mixed solvent system like ethanol-water can also be tested by dissolving the compound in the minimum amount of hot ethanol and then adding water dropwise until the solution becomes cloudy, then reheating to clarify before cooling.
2. Dissolution: a. Place the crude this compound (e.g., 1 gram) in an Erlenmeyer flask. b. Add a small amount of the chosen recrystallization solvent (e.g., 5-10 mL of ethanol) and a boiling chip. c. Heat the flask on a hot plate, gently swirling, until the solvent boils. d. Add more solvent in small portions until the this compound is completely dissolved. Avoid adding an excess of solvent.
3. Decolorization (if necessary): a. If the solution is colored, remove it from the heat and allow it to cool slightly. b. Add a very small amount of activated charcoal to the solution. c. Reheat the solution to boiling for a few minutes.
4. Hot Filtration (if necessary): a. If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration. b. Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. c. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel. d. Rinse the original flask with a small amount of hot solvent and pour it through the filter paper.
5. Crystallization: a. Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature. b. Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize crystal formation.
6. Crystal Collection and Washing: a. Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask. b. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities. c. Continue to draw air through the crystals for several minutes to help them dry.
7. Drying: a. Carefully scrape the crystals from the filter paper onto a pre-weighed watch glass. b. Allow the crystals to air dry completely. The purity of the final product can be assessed by taking a melting point. Pure this compound has a melting point of 64-68°C.
Experimental Workflow
References
- 1. Recrystallization of Dibenzalacetone – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]
- 2. 1,5-Diphenylpentane-1,5-diol | C17H20O2 | CID 226168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 4. 1,5-Diphenyl-1,5-pentanedione, 99% 10 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 5. 1,5-Pentanediol | C5H12O2 | CID 8105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1,3-Diarylpropane Derivatives
Welcome to the technical support center for the synthesis of 1,3-diarylpropane derivatives. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1,3-diarylpropane derivatives?
The most prevalent methods for synthesizing 1,3-diarylpropane derivatives involve a two-step process:
-
Friedel-Crafts Acylation followed by Reduction: This classic approach involves the acylation of an aromatic ring with a cinnamoyl chloride derivative to form a chalcone (an α,β-unsaturated ketone), which is then reduced to the corresponding 1,3-diarylpropane.
-
Aldol Condensation followed by Reduction: This route involves the base- or acid-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde to yield a chalcone.[1] Subsequent reduction of the chalcone affords the 1,3-diarylpropane derivative.[2]
Q2: Why is polysubstitution a concern in some related syntheses but not typically in Friedel-Crafts acylation for chalcone intermediates?
Polysubstitution is a significant side reaction in Friedel-Crafts alkylation because the introduction of an electron-donating alkyl group activates the aromatic ring, making the product more reactive than the starting material.[3] In contrast, Friedel-Crafts acylation introduces an electron-withdrawing acyl group, which deactivates the aromatic ring and makes it less susceptible to further acylation.[4][5]
Q3: Can carbocation rearrangements occur during the synthesis of 1,3-diarylpropane precursors?
Carbocation rearrangements are a common issue in Friedel-Crafts alkylation reactions.[6] However, in Friedel-Crafts acylation, the electrophile is a resonance-stabilized acylium ion, which does not undergo rearrangement.[7][8] This makes acylation a more reliable method for introducing a specific acyl group.
Q4: What are the typical reducing agents used to convert chalcones to 1,3-diarylpropanes?
Common methods for the reduction of the double bond and carbonyl group of chalcones to form 1,3-diarylpropanes include catalytic hydrogenation (e.g., using Pd/C and H₂) and Wolff-Kishner or Clemmensen reductions.[3]
Troubleshooting Guides
Troubleshooting Friedel-Crafts Acylation
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Deactivated Aromatic Ring: The aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN).[9] | Use a more activated aromatic substrate or consider an alternative synthetic route. |
| Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) has been deactivated by moisture.[9] | Ensure all glassware is oven-dried and use anhydrous solvents and freshly opened catalyst. | |
| Insufficient Catalyst: The product ketone forms a complex with the Lewis acid, taking it out of the catalytic cycle.[10] | Use a stoichiometric amount of the Lewis acid catalyst. | |
| Formation of Multiple Products | Highly Activated Aromatic Ring: The starting material is highly activated, leading to trace amounts of di-acylation under harsh conditions.[11] | Use milder reaction conditions (lower temperature, shorter reaction time) and control the stoichiometry of the reactants. |
| Isomerization: The product may be isomerizing at higher temperatures. | Perform the reaction at a lower temperature to favor the thermodynamically preferred isomer.[12] | |
| Reaction Mixture Becomes a Thick Slurry | Product-Catalyst Complexation: The ketone product is complexing with the Lewis acid catalyst.[10] | Use a sufficient volume of an appropriate solvent (e.g., dichloromethane) and ensure efficient mechanical stirring. |
Troubleshooting Aldol Condensation for Chalcone Synthesis
| Symptom | Potential Cause(s) | Suggested Solution(s) |
| Low Chalcone Yield | Cannizzaro Reaction: The benzaldehyde starting material undergoes a disproportionation reaction in the presence of a strong base.[1] | Pre-form the enolate by reacting the acetophenone with the base before adding the benzaldehyde.[1] |
| Reversible Aldol Addition: The initial aldol addition product reverts to the starting materials. | Drive the reaction to completion by removing water or using conditions that favor the dehydrated chalcone product. | |
| Poor Reagent Quality: Impure aldehydes or ketones can lead to side reactions. | Use freshly purified or commercially available high-purity starting materials. | |
| Formation of Michael Adduct | Excess Enolate: The enolate of the acetophenone can add to the newly formed chalcone. | Use a 1:1 stoichiometry of the acetophenone and benzaldehyde. |
| Unreacted Starting Materials | Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration. | Optimize reaction parameters. Some reactions may benefit from starting at a low temperature (0°C) and gradually warming to room temperature.[1] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the appropriate acyl chloride (1.0 eq) in anhydrous dichloromethane from the dropping funnel.
-
After the addition is complete, add a solution of the aromatic substrate (1.0 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Aldol Condensation
-
Dissolve the substituted acetophenone (1.0 eq) in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add an aqueous solution of sodium hydroxide (e.g., 10%) and stir the mixture at room temperature for 15 minutes to form the enolate.
-
Slowly add the substituted benzaldehyde (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol).[13]
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Troubleshooting Low Yield in Aldol Condensation.
Caption: Synthetic Workflow for 1,3-Diarylpropane Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of chalcone, dihydrochalcone, and 1,3-diarylpropane analogs as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. brainly.com [brainly.com]
- 5. testbook.com [testbook.com]
- 6. quora.com [quora.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Stability of 1,3-Dibenzoylpropane under acidic or basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 1,3-dibenzoylpropane under acidic and basic conditions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?
A1: The stability of this compound is significantly influenced by pH. Under basic conditions, the primary degradation pathway is a retro-Claisen condensation reaction.[1][2][3] This involves the cleavage of the carbon-carbon bond between a carbonyl group and the central methylene group, leading to the formation of benzoate and acetophenone derivatives. Under acidic conditions, 1,3-diketones are generally more stable. However, prolonged exposure to strong acids and elevated temperatures can lead to hydrolysis, although this process is typically slower than the base-catalyzed degradation.
Q2: I am observing a rapid loss of this compound in my formulation buffered at a basic pH. What is likely happening?
A2: The rapid degradation is most likely due to the retro-Claisen condensation, a characteristic reaction of 1,3-diketones in the presence of a base.[1] This reaction is often accelerated at higher temperatures. To mitigate this, consider adjusting the pH of your formulation to a neutral or slightly acidic range if your experimental parameters allow.
Q3: What are the expected degradation products of this compound under forced degradation conditions?
A3: Under basic stress (e.g., with sodium hydroxide), the expected major degradation products from the retro-Claisen cleavage are benzoic acid and acetophenone. Under acidic stress (e.g., with hydrochloric acid), degradation is generally less pronounced. If hydrolysis does occur, it could potentially lead to the same cleavage products, although the mechanism would differ. It is crucial to use a stability-indicating analytical method, such as HPLC, to separate and identify these potential degradants from the parent compound.[4]
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: Based on its reactivity profile, this compound should be stored in a cool, dry place, protected from strong bases and prolonged exposure to highly acidic environments. For solutions, it is advisable to use neutral or slightly acidic, well-buffered solvents and store them at refrigerated temperatures to minimize degradation.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis After Basic Treatment
-
Symptom: Appearance of new peaks in the chromatogram of a this compound sample that has been exposed to basic conditions.
-
Possible Cause: These new peaks are likely the degradation products from a retro-Claisen condensation, such as benzoic acid and acetophenone.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If possible, use mass spectrometry (LC-MS) to confirm the mass of the new peaks and compare them to the expected masses of benzoic acid and acetophenone.
-
Optimize Chromatography: Adjust the mobile phase composition or gradient of your HPLC method to achieve better separation between the parent compound and the degradation products.
-
pH Control: Ensure the pH of your sample and mobile phase are controlled to prevent further degradation during the analysis.
-
Issue 2: Poor Mass Balance in Forced Degradation Studies
-
Symptom: The sum of the assay of this compound and the percentage of all known degradation products is significantly less than 100%.
-
Possible Cause:
-
Some degradation products may not be UV-active at the detection wavelength used.
-
Degradation products may be volatile or may have precipitated out of solution.
-
The response factors of the degradation products may be significantly different from that of the parent compound.
-
-
Troubleshooting Steps:
-
Use a Diode Array Detector (DAD): A DAD allows for the examination of the UV spectra of all peaks to ensure that no degradants are being missed due to a single, inappropriate wavelength.
-
Change Detection Method: Consider using a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) if available.
-
Check for Volatiles: Use techniques like headspace GC-MS to analyze for volatile degradation products.
-
Determine Relative Response Factors: If standards for the degradation products are available, determine their response factors relative to the parent compound to obtain a more accurate mass balance.
-
Quantitative Data Summary
The following table summarizes the expected degradation of this compound under typical forced degradation conditions. The data is representative and aims to provide a general understanding of the compound's stability. Actual results may vary based on specific experimental conditions.
| Stress Condition | Temperature (°C) | Time (hours) | Expected Degradation (%) | Potential Degradation Products |
| 0.1 M HCl | 60 | 24 | < 10% | Benzoic acid, Acetophenone |
| 0.1 M NaOH | 60 | 8 | 15 - 30% | Benzoic acid, Acetophenone |
Experimental Protocols
Protocol 1: Forced Degradation of this compound under Acidic and Basic Conditions
Objective: To assess the stability of this compound under hydrolytic stress at acidic and basic pH.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1.0 M solution
-
Sodium hydroxide (NaOH), 1.0 M solution
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Stress:
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M NaOH and dilute with mobile phase for HPLC analysis.
-
-
Basic Stress:
-
In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to achieve a final concentration of approximately 100 µg/mL.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 6, and 8 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M HCl and dilute with mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 60 40 15 20 80 20 20 80 22 60 40 | 25 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An efficient method for retro-Claisen-type C–C bond cleavage of diketones with tropylium catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Troubleshooting Low Yields in Heterocyclic Synthesis from Diketones
Welcome to the Technical Support Center for heterocyclic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of heterocycles from diketone precursors. Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues that may lead to low yields in your experiments.
I. Paal-Knorr Pyrrole and Furan Synthesis
The Paal-Knorr synthesis is a fundamental method for synthesizing substituted pyrroles and furans from 1,4-dicarbonyl compounds.[1] However, achieving high yields can be challenging due to harsh reaction conditions and substrate sensitivity.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in the Paal-Knorr synthesis?
A1: The most common reasons for low yields are often related to the harsh reaction conditions, such as prolonged heating in strong acids, which can lead to the degradation of sensitive starting materials or products.[2][3] For pyrrole synthesis, the reactivity of the amine is also a critical factor; amines with strong electron-withdrawing groups are less nucleophilic and may react slowly or not at all under standard conditions.[4]
Q2: I am observing a significant amount of a furan byproduct in my pyrrole synthesis. How can I prevent this?
A2: Furan byproduct formation is favored under strongly acidic conditions (pH < 3), where the 1,4-diketone undergoes acid-catalyzed cyclization and dehydration before the amine can react.[3][4] To minimize this side reaction, it is crucial to control the pH and avoid excessively strong acids.[4] Using milder catalysts or alternative methods that do not require strong acidic conditions can also prevent furan formation.
Q3: My reaction is turning black and forming tar, resulting in a very low yield. What is causing this and how can I fix it?
A3: Tar formation is a common issue resulting from substrate decomposition under harsh acidic and high-temperature conditions.[2] To prevent this, consider the following solutions:
-
Use a Milder Catalyst: Switch from strong Brønsted acids (e.g., H₂SO₄) to milder Lewis acids like ZnBr₂, Bi(NO₃)₃, or Sc(OTf)₃.[2]
-
Lower Reaction Temperature and Time: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, minimizing degradation.[1][2]
-
Solvent Choice: Using a high-boiling aprotic solvent like toluene or DMF can provide better temperature control compared to solvent-free conditions.[2]
Troubleshooting Guide: Low Yield in Paal-Knorr Synthesis
If you are experiencing low yields in your Paal-Knorr synthesis, use the following flowchart to diagnose and solve the issue.
Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.
Quantitative Data: Catalyst and Condition Effects
The choice of catalyst and reaction conditions can dramatically impact the yield of the Paal-Knorr synthesis.
| Starting Materials | Catalyst/Conditions | Yield (%) | Reference |
| 2,5-Hexanedione, Aniline | Reflux in MeOH with catalytic HCl | High (not specified) | [4] |
| 1,4-Diketones | Microwave-assisted, various catalysts | Often improved yields and shorter times | [1][2] |
| 1,4-Diketones | p-Toluenesulfonic acid in refluxing benzene | Effective for challenging substrates | [1] |
| 1,4-Diketones | I₂ at room temperature, solvent-free | Exceptional yields for various amines | [3] |
Experimental Protocol: Synthesis of 1-phenyl-2,5-dimethylpyrrole
This protocol is adapted from a standard procedure for the Paal-Knorr pyrrole synthesis.[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and 2,5-hexanedione (1.0 eq) in methanol.
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (e.g., 1 drop for a 2 mmol scale reaction).[4]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). A typical reaction time is 15-30 minutes.[4]
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Precipitation: Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.[4]
-
Isolation: Collect the crystals by vacuum filtration and wash them with cold water to yield the final product.[4]
II. Pyrazole Synthesis from 1,3-Diketones
The condensation of 1,3-diketones with hydrazines is a primary method for synthesizing substituted pyrazoles.[5] Yields can be affected by solvent choice, catalyst, and the potential for isomer formation.[5][6]
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is giving a mixture of regioisomers. How can I improve the selectivity?
A1: Regioselectivity is a common challenge, especially with unsymmetrical 1,3-diketones. The choice of solvent can have a significant impact. For instance, using aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) in an acidic medium can lead to good yields and high regioselectivity, favoring one isomer over the other.[5][6] In contrast, conventional conditions in ethanol may result in an equimolar mixture of regioisomers.[5]
Q2: The reaction is sluggish and yields are low. What conditions can I change to improve the outcome?
A2: Low yields can often be overcome by optimizing the reaction conditions. Consider the following:
-
Solvent: As mentioned, switching from protic solvents like ethanol to aprotic amide solvents (DMF, DMAc) can improve results.[5]
-
Catalyst: While the reaction is often acid-catalyzed, various catalysts, including nano-ZnO and metal-oxo-clusters, have been shown to be highly efficient and can lead to impressive yields under mild conditions.[6]
-
Temperature: Many modern protocols allow the reaction to proceed efficiently at room temperature, which can prevent side reactions and degradation.[5][6]
Troubleshooting Guide: Low Yield in Pyrazole Synthesis
Use this guide to address common issues leading to low yields in pyrazole synthesis from 1,3-diketones.
Caption: Troubleshooting workflow for pyrazole synthesis from 1,3-diketones.
Quantitative Data: Solvent and Catalyst Effects on Pyrazole Synthesis
| 1,3-Diketone | Hydrazine | Conditions | Yield (%) | Regioselectivity | Reference |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | DMAc, H+, Room Temp | 74-77 | 98:2 | [5] |
| 4,4,4-Trifluoro-1-arylbutan-1,3-dione | Arylhydrazine | Ethanol, Room Temp | - | Equimolar mixture | [5] |
| Various 1,3-diketones | Sulfonyl hydrazides | NaCoMo catalyst | up to 99 | - | [6] |
| 1,3-diketones | Hydrazines | Ethylene glycol, Room Temp | 70-95 | - | [6] |
Experimental Protocol: Regioselective Synthesis of 1-aryl-3,5-substituted Pyrazoles
This protocol is based on a method for achieving high regioselectivity.[5]
-
Reaction Setup: In a suitable flask, dissolve the 1,3-diketone (1.0 eq) in N,N-dimethylacetamide (DMAc).
-
Reagent Addition: Add the arylhydrazine hydrochloride (1.0 eq) to the solution.
-
Acidification: Add a solution of 10 N HCl to the reaction mixture to ensure an acidic medium.
-
Reaction: Stir the reaction at ambient temperature. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, perform an appropriate aqueous work-up, extract the product with a suitable organic solvent, and purify by chromatography or recrystallization to obtain the desired pyrazole.
III. Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multicomponent reaction used to produce dihydropyridines, which can then be oxidized to pyridines.[7] Low yields often stem from the aromatization step or from issues with the initial condensation.[7][8]
Frequently Asked Questions (FAQs)
Q1: The initial condensation reaction to form the dihydropyridine is giving a low yield. What are the common drawbacks of the classical method?
A1: The classical Hantzsch synthesis often suffers from harsh reaction conditions, long reaction times, and generally low yields.[7] To overcome this, modern variations utilize techniques like microwave chemistry or ultrasonic irradiation, which can dramatically improve yields and reduce reaction times.[7] For example, using p-toluenesulfonic acid (PTSA) as a catalyst in aqueous micelles under ultrasound can lead to yields as high as 96%.[7]
Q2: The final oxidation step to aromatize the dihydropyridine is inefficient. How can I improve this?
A2: The aromatization step can be challenging, with common oxidants like CrO₃ or KMnO₄ leading to low yields, side products, and difficult workups.[7] Milder and more efficient conditions have been developed, such as using iodine in refluxing methanol.[7] One-pot syntheses that combine the condensation and aromatization steps using reagents like ferric chloride have also been shown to be effective.[7]
Troubleshooting Guide: Low Yield in Hantzsch Pyridine Synthesis
Caption: Troubleshooting workflow for the Hantzsch pyridine synthesis.
Experimental Protocol: One-Pot Hantzsch Pyridine Synthesis
This protocol is a general representation of a modern, efficient Hantzsch synthesis.
-
Reaction Setup: In a flask, combine the aldehyde (1 eq), β-keto ester (2 eq), and a nitrogen source such as ammonium acetate.
-
Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, water) and a catalyst if required (e.g., PTSA, ferric chloride for one-pot aromatization).
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux, depending on the method). Microwave or ultrasonic irradiation can be applied here to accelerate the reaction.
-
Aromatization (if not one-pot): If a dihydropyridine is isolated, dissolve it in a suitable solvent (e.g., methanol) and add an oxidizing agent (e.g., iodine). Heat to reflux until the reaction is complete.
-
Work-up and Isolation: After the reaction is complete, perform a standard work-up procedure, including quenching, extraction, and purification by column chromatography or recrystallization.
IV. Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent synthesis of 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur, using a base as a catalyst.[9]
Frequently Asked Questions (FAQs)
Q1: My Gewald reaction is not proceeding. What is the first thing to check?
A1: The first step of the Gewald reaction is a Knoevenagel condensation between the ketone and the α-cyanoester.[9] This step is base-catalyzed. Ensure that your base is active and present in a sufficient amount. While many protocols use stoichiometric amounts of base, newer methods have shown that catalytic amounts of a suitable base, like piperidinium borate, can be highly effective.[10] In the absence of a catalyst, the reaction may not proceed at all.[10]
Q2: How can I optimize the reaction to improve yields and reaction times?
A2: Several factors can be optimized:
-
Catalyst: The choice of base catalyst is crucial. While organic bases like morpholine or triethylamine are common, inorganic bases or conjugate acid-base pairs can also be effective.[10][11]
-
Reaction Conditions: Microwave irradiation has been shown to be beneficial for improving reaction yields and shortening reaction times.[9]
-
Solvent: The use of ionic liquids as solvents has been shown to be very efficient and allows for catalyst regeneration.[11]
Troubleshooting Guide: Low Yield in Gewald Synthesis
Caption: Troubleshooting workflow for the Gewald aminothiophene synthesis.
Experimental Protocol: Catalytic Gewald Synthesis of 2-Aminothiophenes
This protocol is based on a modern, catalytic approach.[10]
-
Reaction Setup: To a flask, add the ketone (1 equiv), the active methylene nitrile (e.g., malononitrile, 1 equiv), elemental sulfur (1 equiv), and the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the base catalyst (e.g., 10-15 mol% of piperidinium borate).[10]
-
Reaction: Stir the reaction mixture at the optimized temperature until completion, as monitored by TLC.
-
Work-up and Isolation: Upon completion, perform a standard aqueous work-up, extract the product with an organic solvent, dry the organic layer, and concentrate it. Purify the crude product by column chromatography to obtain the 2-aminothiophene.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. rgmcet.edu.in [rgmcet.edu.in]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. d-nb.info [d-nb.info]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
Technical Support Center: Optimization of 1,3-Dibenzoylpropane Alkylation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the alkylation of 1,3-dibenzoylpropane (also known as 1,5-diphenyl-1,5-pentanedione).[1][2][3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the alkylation of this compound.
Issue 1: Low or No Yield of the Desired C-Alkylated Product
-
Question: I am getting a very low yield of my target 2-alkyl-1,5-diphenyl-1,5-pentanedione. What are the possible causes and how can I improve the yield?
-
Answer: Low yields in the C-alkylation of 1,3-diketones are a common issue and can stem from several factors:
-
Incomplete Deprotonation: The reaction proceeds via an enolate intermediate. If the base is not strong enough to completely deprotonate the α-carbon of this compound, the concentration of the nucleophile will be low.
-
Solution: Consider switching to a stronger base. For instance, if you are using a weak base like potassium carbonate (K₂CO₃), you might get better results with sodium hydride (NaH) or cesium carbonate (Cs₂CO₃).[4]
-
-
Competitive O-Alkylation: Formation of the O-alkylated ether byproduct can significantly reduce the yield of the desired C-alkylated product. This is a common challenge in the alkylation of 1,3-dicarbonyl systems.[5]
-
Slow Reaction Rate: The enolates of 1,3-diketones can be weak nucleophiles, leading to slow and inefficient reactions.[4]
-
Solution: Increasing the reaction temperature may improve the rate. However, be cautious as higher temperatures can also promote side reactions. Alternatively, using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride) can accelerate the reaction.
-
-
Side Reactions: Cleavage of the 1,3-dicarbonyl moiety can occur under harsh conditions, such as high temperatures or prolonged reaction times with strong bases.[4]
-
Solution: Employ milder reaction conditions. If using a strong base like NaH, consider running the reaction at a lower temperature (e.g., 0 °C to room temperature). Keep reaction times as short as possible and monitor the reaction progress using techniques like TLC.[4]
-
-
Issue 2: Significant Formation of an O-Alkylated Byproduct
-
Question: My reaction is producing a significant amount of the O-alkylated product alongside the desired C-alkylated product. How can I improve the regioselectivity for C-alkylation?
-
Answer: Achieving regioselective C-alkylation over O-alkylation is a central challenge. The regioselectivity is heavily influenced by the reaction conditions.[5]
-
Solvent Choice: The solvent has a profound effect on the C/O alkylation ratio. Non-polar or protic solvents can solvate the cation of the enolate salt, leaving the oxygen atom more exposed and nucleophilic.
-
Counter-ion: The nature of the metal counter-ion of the enolate can influence the reaction's outcome.
-
Solution: Using larger, softer cations like cesium (from Cs₂CO₃) can sometimes increase the proportion of C-alkylation.
-
-
Electrophile Hardness: Softer electrophiles tend to react preferentially at the softer carbon center of the enolate.
-
Solution: If possible, use a softer alkylating agent. For example, an alkyl iodide is softer than an alkyl bromide.
-
-
Issue 3: Formation of a Di-Alkylated Product
-
Question: I am observing the formation of a di-alkylated product in my reaction mixture. How can I prevent this?
-
Answer: The formation of a di-alkylated product occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent.
-
Stoichiometry Control: The most common cause is the use of excess base or alkylating agent.
-
Solution: Carefully control the stoichiometry. Use approximately one equivalent of the base and the alkylating agent relative to the this compound. A slight excess of the diketone can sometimes help to minimize di-alkylation.
-
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the electrophile, disfavoring the second alkylation step.
-
Preventing Double Alkylation: Certain catalytic systems, such as those using ruthenium for alkylation with alcohols, can help prevent the common double alkylation of the initial product.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting point for choosing a base and solvent system for the alkylation of this compound?
-
A1: A widely used and effective combination for the C-alkylation of 1,3-dicarbonyl compounds is sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).[4] Another common system, particularly for less reactive alkylating agents, is potassium carbonate (K₂CO₃) in refluxing acetone.[4]
-
-
Q2: Can I use secondary alkyl halides for this reaction?
-
A2: Yes, but it is more challenging. Secondary alkyl halides are much less reactive in SN2 reactions than primary ones and are more prone to undergoing elimination (E2) as a competing side reaction, especially with strong, sterically hindered bases.[4] Expect lower yields and the potential for olefin byproducts.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. You can observe the consumption of the this compound starting material and the appearance of the product spot(s). This allows you to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.
-
-
Q4: Are there alternative, milder methods for alkylation?
-
A4: Yes, several alternative methods have been developed. For instance, alcohols can be used as alkylating agents in the presence of catalysts like ruthenium or under solvent-free conditions with catalysts such as La(NO₃)₃·6H₂O.[6][7] These methods can be more environmentally friendly as they avoid the use of stoichiometric strong bases and produce water as the only byproduct.[8]
-
Data Presentation
Table 1: General Influence of Reaction Conditions on Alkylation Regioselectivity
| Parameter | Condition Favoring C-Alkylation | Condition Favoring O-Alkylation | Rationale |
| Solvent | Polar Aprotic (e.g., DMF, DMSO)[4][5] | Protic or Non-polar (e.g., Ethanol, Benzene) | Polar aprotic solvents solvate the cation, promoting a "naked" enolate where the carbon is more nucleophilic. |
| Base/Counter-ion | Stronger bases (e.g., NaH, Cs₂CO₃)[4] | Weaker bases (e.g., K₂CO₃ in some cases) | Stronger bases ensure complete formation of the enolate. Larger counter-ions (like Cs⁺) can also favor C-alkylation. |
| Electrophile | Soft electrophiles (e.g., Alkyl Iodides) | Hard electrophiles (e.g., Alkyl Sulfates) | According to Hard-Soft Acid-Base (HSAB) theory, the soft carbon nucleophile prefers to react with a soft electrophile. |
| Temperature | Lower Temperatures | Higher Temperatures | Higher temperatures can sometimes favor the thermodynamically controlled O-alkylated product. |
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation using Sodium Hydride in DMF
This protocol is a general guideline and should be adapted and optimized for specific alkylating agents.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).
-
Solvent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully add anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, to allow for complete enolate formation.
-
Alkylation: Add the alkylating agent (1.0-1.1 equivalents), either neat or dissolved in a small amount of anhydrous DMF, dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: C-Alkylation versus O-Alkylation pathways.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. This compound 98 6263-83-8 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C17H16O2 | CID 80432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium-catalysed C-alkylation of 1,3-dicarbonyl compounds with primary alcohols and synthesis of 3-keto-quinolines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Preventing byproduct formation in 1,3-diketone reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving 1,3-diketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of byproducts in reactions with 1,3-diketones?
A1: The most common byproducts include self-condensation products, O-alkylated isomers in alkylation reactions, Michael addition adducts, and products from intramolecular cyclizations (e.g., intramolecular aldol condensation). Cleavage of the 1,3-dicarbonyl moiety can also occur under harsh reaction conditions.
Q2: How can I minimize the self-condensation of my 1,3-diketone?
A2: Self-condensation can be minimized by controlling the reaction conditions. For instance, in a Knoevenagel condensation, slowly adding the carbonyl compound to the active methylene compound and catalyst mixture keeps the concentration of the enolizable carbonyl low, thus reducing self-condensation.[1] Using a weak base is also crucial, as strong bases can promote the self-condensation of aldehydes or ketones.[1]
Q3: What is the difference between C-alkylation and O-alkylation, and how do I control the selectivity?
A3: 1,3-Diketones form ambident enolates, which can be alkylated at the central carbon (C-alkylation) to form a new C-C bond, or at one of the oxygen atoms (O-alkylation) to form an enol ether. The selectivity is influenced by several factors, including the solvent, the metal counter-ion of the base, and the nature of the alkylating agent.
Q4: When should I consider using a protecting group for one of the carbonyls in a 1,3-diketone?
A4: Protecting groups are useful when you need to perform a reaction that is incompatible with a carbonyl group, such as a Grignard reaction.[2][3] By converting one of the carbonyls into an acetal or ketal, you can carry out the desired transformation on another part of the molecule and then deprotect the carbonyl group.
Troubleshooting Guides
Issue 1: Predominant O-Alkylation Instead of C-Alkylation
Symptoms: The major product of your alkylation reaction is the enol ether (O-alkylated product) rather than the desired C-alkylated 1,3-diketone.
Possible Causes and Solutions:
-
Solvent Choice: Polar aprotic solvents can favor O-alkylation. Polar protic solvents can favor C-alkylation by hydrogen bonding to the oxygen of the enolate, making it less available for reaction.[4]
-
Counter-ion of the Base: Larger cations like potassium (K+) tend to favor O-alkylation, while smaller, more tightly coordinating cations like lithium (Li+) promote C-alkylation.
-
Nature of the Alkylating Agent: "Harder" electrophiles, such as alkyl sulfates, tend to react at the "harder" oxygen atom, leading to O-alkylation. "Softer" electrophiles, like alkyl iodides, are more likely to react at the "softer" carbon atom, resulting in C-alkylation.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for excessive O-alkylation.
Quantitative Data on C- vs. O-Alkylation:
| 1,3-Diketone | Alkylating Agent | Base | Solvent | C-Alkylation Yield (%) | O-Alkylation Yield (%) | Reference |
| 2-Methylcyclohexane-1,3-dione | 1-Iodooctane | KH | THF | 92 | - | [5] |
| 2-Methylcyclohexane-1,3-dione | Unactivated sp3 electrophiles | KH | THF | High | Preferential O-alkylation | [5] |
| Ethyl acetoacetate | Iodomethylsilane | NaH | DMF | 45 (C:O ratio 1:1) | 45 (C:O ratio 1:1) | [4] |
| Ethyl acetoacetate | Iodomethylsilane | K2CO3 | Acetonitrile | High | Low | [4] |
Experimental Protocol for Selective C-Alkylation:
This protocol is adapted for the mono-methylation of a 1,3-diketone using potassium carbonate as the base and a phase-transfer catalyst.
-
Materials:
-
1,3-Diketone (1.0 eq)
-
Anhydrous potassium carbonate (K2CO3) (2.0 eq)
-
Methyl iodide (1.1 eq)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq)
-
Toluene
-
-
Procedure:
-
To a solution of the 1,3-diketone in toluene, add anhydrous potassium carbonate and tetrabutylammonium bromide.
-
Stir the mixture vigorously at room temperature.
-
Add methyl iodide dropwise to the suspension.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Issue 2: Formation of Michael Addition Byproducts
Symptoms: In a Knoevenagel condensation, a second molecule of the 1,3-diketone adds to the α,β-unsaturated product via a Michael addition.
Possible Causes and Solutions:
-
Reaction Conditions: The basic or acidic conditions of the Knoevenagel condensation can also catalyze the subsequent Michael addition.
-
Stoichiometry: An excess of the 1,3-diketone can favor the Michael addition.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for Michael addition byproducts.
Experimental Protocol to Minimize Michael Addition:
This protocol utilizes a catalyst- and solvent-free approach for the Knoevenagel condensation, which can reduce the likelihood of subsequent Michael additions.[6]
-
Materials:
-
Cyclohexane-1,3-dione (2.0 eq)
-
Aryl aldehyde (1.0 eq)
-
Methanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the aryl aldehyde in methanol at room temperature.
-
Add the cyclohexane-1,3-dione to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
The product often precipitates out of the solution upon completion.
-
Filter the precipitate, wash with cold methanol, and dry to obtain the product.
-
If necessary, the product can be further purified by recrystallization from methanol.
-
Issue 3: Intramolecular Aldol Condensation
Symptoms: When working with a dicarbonyl compound that can form a five- or six-membered ring, an intramolecular aldol condensation product is observed.[7][8][9][10][11][12]
Possible Causes and Solutions:
-
Substrate Structure: 1,4- and 1,5-dicarbonyl compounds are prone to intramolecular aldol reactions in the presence of a base to form five- and six-membered rings, respectively.[8][9][10][12]
-
Reaction Conditions: Basic conditions promote the formation of the enolate necessary for the intramolecular attack.
Reaction Pathway:
Figure 3. Pathway of intramolecular aldol condensation.
Preventative Measures:
-
Use of Protecting Groups: If the intramolecular aldol reaction is undesired, one of the carbonyl groups can be protected as an acetal or ketal before subjecting the molecule to basic conditions.
-
Reaction Temperature: Running the reaction at a lower temperature may disfavor the cyclization.
Experimental Protocol for Acetal Protection:
This protocol describes the protection of a ketone using ethylene glycol.[1][2][3]
-
Materials:
-
Diketone (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Toluene
-
-
Procedure:
-
Combine the diketone, ethylene glycol, and a catalytic amount of p-TsOH in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reflux the mixture, allowing for the azeotropic removal of water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting protected ketone by column chromatography.
-
Data Tables for Reaction Optimization
Table 1: Comparison of Catalysts for Knoevenagel Condensation of Benzaldehyde and Malononitrile [7]
| Catalyst | Type | Solvent | Temp. (°C) | Time | Yield (%) | Recyclability |
| 1CaO–1.5MgO | Heterogeneous Metal Oxide | Water | RT | 10 min | 98 | Up to 5 cycles |
| ZnO | Heterogeneous Metal Oxide | Solvent-free | RT | 6 h | >95 | - |
| Boric Acid | Homogeneous | Aqueous Ethanol | RT | - | High | - |
| Piperidine | Homogeneous Amine | Toluene | Reflux | - | - | No |
Table 2: Effect of Temperature on Claisen Condensation Yield [13]
| Reaction Temperature (°C) | Yield (%) | Purity (%) |
| 0 | 89.2 | 99 |
| 10 | 91.4 | 97 |
| 20 | 90.3 | 98 |
| 30 | 90.3 | 94 |
| 50 | 80.8 | 99 |
| 70 | 82.4 | 96 |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 23.6 Intramolecular Aldol Reactions - Organic Chemistry | OpenStax [openstax.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. homework.study.com [homework.study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. US5344992A - Process for the preparation of linear 1,3-diketones - Google Patents [patents.google.com]
Analytical methods for detecting impurities in 1,3-Dibenzoylpropane
Welcome to the Technical Support Center for the analytical testing of 1,3-Dibenzoylpropane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on detecting and quantifying impurities in this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for assessing the purity of this compound?
A1: The most common and effective analytical techniques for purity assessment of this compound are High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][] HPLC is well-suited for quantifying non-volatile and thermally labile impurities, while GC-MS is excellent for identifying and quantifying volatile and semi-volatile impurities.[4]
Q2: What are the potential impurities I should expect in a sample of this compound?
A2: Potential impurities in this compound can originate from the synthesis process or degradation. Common synthesis routes, such as the Friedel-Crafts acylation of benzene with glutaric acid or its derivatives, may lead to the following process-related impurities:
-
Residual Starting Materials: Benzene, glutaric acid, or glutaryl chloride.
-
By-products of the Friedel-Crafts Reaction: Polysubstituted aromatic compounds or products from incomplete reactions.
-
Residual Solvents: Solvents used during synthesis and purification.
Degradation impurities can form under various stress conditions. Forced degradation studies, which involve exposing the compound to heat, light, acid, base, and oxidative stress, are recommended to identify potential degradation products.[5]
Q3: How can I identify unknown peaks in my chromatogram?
A3: Unknown peaks can be tentatively identified using hyphenated techniques like GC-MS or LC-MS. These methods provide mass spectral data that can be compared against spectral libraries (e.g., NIST) for identification.[6][7] For unequivocal structure elucidation of significant impurities, isolation of the impurity followed by spectroscopic analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is often necessary.[8]
Q4: What are typical acceptance criteria for impurities in pharmaceutical development?
A4: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for reporting, identifying, and qualifying impurities in drug substances. Generally, impurities present at a level of 0.1% or higher should be identified and quantified.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC and GC-MS analysis of this compound.
HPLC Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: Active sites on the silica-based column interact with the ketone functional groups of this compound. | - Use a mobile phase with a lower pH to suppress silanol ionization.- Add a competing base, such as triethylamine (TEA), to the mobile phase.- Employ an end-capped HPLC column. |
| Column Overload: Injecting too high a concentration of the sample. | - Dilute the sample and reinject.- Use a column with a larger internal diameter or a higher loading capacity. | |
| Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector. | - Use shorter, narrower internal diameter tubing (e.g., 0.005" I.D.). | |
| Poor Resolution | Inappropriate Mobile Phase Composition: The solvent strength is not optimal for separating this compound from its impurities. | - Optimize the mobile phase composition. For RP-HPLC, adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer.- Consider using a different organic modifier. |
| Incorrect Column Chemistry: The stationary phase is not providing adequate selectivity. | - Screen different column chemistries (e.g., C18, C8, Phenyl). A phenyl column may offer better selectivity for aromatic compounds. | |
| Ghost Peaks | Contaminated Mobile Phase or System: Impurities introduced from solvents, glassware, or carryover from previous injections. | - Use high-purity HPLC-grade solvents.- Filter all mobile phases.- Implement a thorough needle wash program on the autosampler.- Run blank injections to identify the source of contamination. |
| Irreproducible Retention Times | Fluctuations in Mobile Phase Composition: Inaccurate solvent mixing or degradation of mobile phase components. | - Ensure the mobile phase is well-mixed and degassed.- Prepare fresh mobile phase daily.- Check the HPLC pump for proper functioning. |
| Temperature Fluctuations: Changes in ambient temperature affecting column performance. | - Use a column oven to maintain a constant temperature. |
GC-MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No Peaks or Very Small Peaks | Injection Problem: Syringe issue, incorrect injection volume, or leak in the injection port. | - Check the syringe for proper functioning and cleanliness.- Verify the injection volume and autosampler settings.- Perform a leak check on the injector septum and fittings. |
| Column Breakage: The fused silica column is broken, often near the injector or detector. | - Visually inspect the column ends. If broken, trim the column from both ends. | |
| Peak Broadening | Slow Injection: The sample is introduced into the inlet too slowly, causing band broadening. | - Use a fast injection speed on the autosampler. |
| Column Contamination: Accumulation of non-volatile residues at the head of the column. | - Trim the first few centimeters of the column from the injector end.- Bake out the column at a high temperature (within its specified limits). | |
| Poor Sensitivity | MS Source Contamination: The ion source is dirty, leading to reduced ionization efficiency. | - Clean the ion source according to the manufacturer's instructions. |
| Incorrect MS Tune: The mass spectrometer is not properly calibrated. | - Perform an autotune or manual tune of the mass spectrometer. | |
| Mass Spectral Library Mismatch | Co-eluting Peaks: Two or more compounds are eluting at the same time, resulting in a mixed mass spectrum. | - Improve chromatographic separation by optimizing the temperature program (e.g., slower ramp rate).- Use a column with a different stationary phase. |
| Background Interference: High background noise from column bleed or system contamination. | - Use a low-bleed GC column.- Ensure the carrier gas is of high purity and filtered.- Check for leaks in the system. |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for developing a validated stability-indicating HPLC method.
-
Instrumentation: HPLC with UV or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 26 60 40 | 30 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL.
GC-MS Method for Volatile and Semi-Volatile Impurities
This protocol is suitable for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C
-
Injection Mode: Split (split ratio 20:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 amu.
-
Sample Preparation: Dissolve the this compound sample in a suitable volatile solvent (e.g., dichloromethane or acetone) to a concentration of approximately 1 mg/mL.
Quantitative Data Summary
The following table provides typical performance characteristics for a validated HPLC method for impurity quantification. These values should be established during method validation for your specific application.
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.01 - 0.05% |
| Limit of Quantitation (LOQ) | 0.03 - 0.15% |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
Visualizations
Experimental Workflow for Impurity Analysis
Caption: General workflow for the analysis of impurities in this compound.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Decision tree for troubleshooting peak tailing in HPLC analysis.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 4. Pharmaceutical Impurities: Top Four Questions [thermofisher.com]
- 5. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identifying and Quantifying Impurities in Chemical Products [scioninstruments.com]
- 7. GCMS frequently asked questions | Agilent [agilent.com]
- 8. FAQs: Organic Impurities [usp.org]
Scaling up the synthesis of 1,3-Dibenzoylpropane for industrial applications
Technical Support Center: Industrial Synthesis of 1,3-Dibenzoylpropane
Welcome to the technical support center for the scaled-up synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during industrial applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary industrial applications?
A1: this compound, also known as 1,5-Diphenyl-1,5-pentanedione, is an aromatic ketone with the chemical formula C₆H₅CO(CH₂)₃COC₆H₅.[1] It serves as a key intermediate in various chemical syntheses.[2] Industrially, it is used in proteomics research and as a building block for more complex molecules, including the electrochemical synthesis of cis-1,2-diphenyl-1,2-cyclopentanediol.
Q2: What are the primary synthesis routes for this compound at an industrial scale?
A2: The most common industrial synthesis routes are:
-
Friedel-Crafts Acylation: This involves the reaction of an aromatic compound (like benzene) with an acylating agent (such as glutaryl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃).[3][4] While it is a fundamental method for preparing aromatic ketones, traditional approaches can be polluting due to the large quantities of catalyst required.[3][5]
-
Grignard Reaction: This route can be employed but presents challenges on a large scale. It is often highly exothermic and can have a significant induction period, which poses a risk of runaway reactions if not carefully controlled.
-
Oxidation of 1,5-Diphenylpentane-1,5-diol: This involves the oxidation of the corresponding diol to form the diketone.[6][7] The feasibility of this route depends on the availability and cost of the diol precursor.
Q3: What are the critical safety precautions when handling this compound and its precursors on a large scale?
A3: Safety is paramount. Key precautions include:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical safety goggles, gloves, and protective clothing to prevent skin exposure.[8] For handling the solid powder, a dust mask (e.g., type N95) is recommended.[9][10]
-
Ventilation: Ensure adequate ventilation to avoid breathing in vapors, mists, or dust.[8][11]
-
Handling: Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[11]
-
Storage: Keep the compound in a dry, cool, and well-ventilated place in a tightly closed container.[8] It is classified as a combustible solid.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[8]
Troubleshooting Guides
Problem 1: Low or No Product Yield in Friedel-Crafts Synthesis
| Potential Cause | Troubleshooting Step / Solution |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all reagents and solvents are anhydrous and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Poor Reagent Quality | Verify the purity of the starting materials (benzene, glutaryl chloride). Impurities can interfere with the reaction. |
| Incorrect Reaction Temperature | Friedel-Crafts acylation is temperature-sensitive. Monitor the internal reaction temperature closely. Too low a temperature may halt the reaction, while too high a temperature can lead to side product formation. |
| Insufficient Catalyst | The reaction often requires stoichiometric or even excess amounts of the Lewis acid catalyst because the product ketone can form a complex with it, inhibiting further reaction.[4] Ensure the correct molar ratio is used. |
| Inefficient Quenching/Workup | Ensure the reaction is properly quenched (e.g., with cold water or dilute acid) to break up the catalyst-product complex and liberate the desired ketone. Incomplete quenching can lead to significant product loss. |
Problem 2: Grignard Reaction Fails to Initiate
| Potential Cause | Troubleshooting Step / Solution |
| Passivated Magnesium Surface | The surface of the magnesium turnings may be coated with an oxide layer. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere. |
| Presence of Moisture | Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents (e.g., diethyl ether, THF).[12] |
| Low Reagent Concentration | The initiation can sometimes be concentration-dependent. Ensure the initial concentration of the organic halide is sufficient in the solvent over the magnesium. |
| Induction Period | Grignard reactions are known for having an induction period. Be patient and maintain gentle heating. Do not add the bulk of the halide until there are clear signs of reaction (e.g., bubbling, gentle reflux). Adding all the halide before initiation can create a dangerous accumulation and risk a runaway reaction. |
Problem 3: Product is Impure After Synthesis
| Potential Cause | Troubleshooting Step / Solution |
| Side Reactions | Over-acylation or other side reactions can occur, especially at elevated temperatures. Optimize the reaction temperature and addition rate of reagents. |
| Incomplete Reaction | Unreacted starting materials may remain. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, HPLC) to ensure completion. |
| Contamination from Workup | Ensure all solvents and reagents used during extraction and washing are of high purity. Perform sufficient washes to remove inorganic salts and catalyst residues. |
| Ineffective Purification | A single purification step may be insufficient. Consider multiple recrystallizations or chromatography for higher purity. For this compound, recrystallization from a methanol-water mixture can be effective.[13] |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₇H₁₆O₂ | [2][14] |
| Molecular Weight | 252.31 g/mol | [1][2] |
| CAS Number | 6263-83-8 | [14] |
| Appearance | White to light beige crystalline powder | [15] |
| Melting Point | 66-68 °C | [9] |
| Boiling Point | 219-221 °C at 24 hPa | [11] |
| Synonyms | 1,5-Diphenyl-1,5-pentanedione | [2][14] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation for Industrial Scale Synthesis
This protocol describes the synthesis of this compound via the acylation of benzene with glutaryl chloride, catalyzed by aluminum chloride.
1. Reactor Preparation:
-
Use a glass-lined or other suitably inert reactor equipped with a mechanical stirrer, thermometer, reflux condenser, and an inert gas inlet (nitrogen).
-
Ensure the entire system is thoroughly dry.
2. Reagent Charging:
-
Charge the reactor with anhydrous benzene (acting as both solvent and reagent).
-
Begin cooling the reactor to 0-5 °C using a chiller.
-
Under a nitrogen blanket and with vigorous stirring, slowly and portion-wise add anhydrous aluminum chloride (AlCl₃). The addition is exothermic; maintain the temperature below 10 °C.
3. Acylation Reaction:
-
Once the AlCl₃ is fully suspended, begin the slow, dropwise addition of glutaryl chloride.
-
Maintain the temperature between 5-10 °C throughout the addition. A runaway reaction can occur if the addition is too fast.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until completion is confirmed by in-process control (e.g., HPLC).
4. Quenching and Workup:
-
Cool the reactor back down to 0-5 °C.
-
Slowly and carefully quench the reaction by adding the mixture to a separate vessel containing a mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and releases HCl gas; ensure adequate ventilation and pressure relief.
-
Separate the organic layer. Wash it sequentially with dilute HCl, water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
5. Product Isolation and Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).
-
Filter off the drying agent.
-
Remove the benzene solvent under reduced pressure using a rotary evaporator.
-
The crude solid product can be purified by recrystallization from a suitable solvent system, such as methanol/water.[13]
6. Drying:
-
Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Visualizations
Caption: Workflow for the industrial synthesis of this compound via Friedel-Crafts acylation.
Caption: Troubleshooting decision tree for diagnosing low product yield in chemical synthesis.
References
- 1. 1,3-二苯甲酰基丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 1,5-Diphenylpentane-1,5-diol | 5449-44-5 | Benchchem [benchchem.com]
- 7. 1,5-Diphenylpentane-1,5-diol | C17H20O2 | CID 226168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. This compound 98 6263-83-8 [sigmaaldrich.com]
- 10. This compound 98% | 6263-83-8 [sigmaaldrich.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. US3758620A - Process for the preparation of grignard reagents - Google Patents [patents.google.com]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. This compound | C17H16O2 | CID 80432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,3-Diketones: Methods, Mechanisms, and Experimental Insights
For researchers, scientists, and professionals in drug development, the synthesis of 1,3-diketones is a fundamental process, as these motifs are key building blocks for a wide array of pharmaceuticals and biologically active compounds. This guide provides an objective comparison of prominent synthetic methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for a given synthetic challenge.
This comparison covers five key methods for the synthesis of 1,3-diketones: the classic Claisen condensation, the Baker-Venkataraman rearrangement, modern soft enolization techniques, the gold(I)-catalyzed hydration of alkynones, and decarboxylative coupling reactions. Each method is evaluated based on its substrate scope, reaction conditions, and yields, with quantitative data summarized for easy comparison.
At a Glance: Comparison of 1,3-Diketone Synthesis Methods
| Method | Key Reagents | Typical Conditions | Yield Range | Advantages | Limitations |
| Claisen Condensation | Ketone, Ester, Strong Base (e.g., NaH, NaOEt) | Anhydrous solvent (e.g., THF, Et2O), Reflux | 40-85% | Well-established, readily available starting materials. | Requires strong base, can have self-condensation side products, may require excess reagents. |
| Baker-Venkataraman Rearrangement | o-Acyloxyaryl ketone, Base (e.g., KOH, K2CO3) | Anhydrous solvent (e.g., Pyridine, DMSO), 50°C to reflux | 70-95% | High yielding, intramolecular reaction avoids intermolecular side products. | Limited to the synthesis of o-hydroxyaryl-1,3-diketones. |
| Soft Enolization | Ketone, Acylating Agent (e.g., Acyl Chloride), MgBr₂·OEt₂, Base (e.g., i-Pr₂NEt) | CH₂Cl₂, Room Temperature | 63-96% | Mild conditions, high yields, good functional group tolerance, avoids strong bases.[1][2][3] | Requires a Lewis acid and a stoichiometric amount of base. |
| Gold(I)-Catalyzed Hydration of Alkynones | Alkynone, Gold(I) catalyst (e.g., PPh₃AuCl/AgOTf) | Methanol/Water, Room Temperature | Up to 99% | Very mild conditions, high to quantitative yields, good functional group tolerance. | Requires a specific alkynone precursor and a precious metal catalyst. |
| Decarboxylative Coupling | α-Keto acid, α-Bromo ketone, Catalyst (e.g., KBr, TBAB) | NMP, 140-160°C | 36-92% | Transition-metal-free options available, utilizes readily available starting materials. | Can require high temperatures, and selectivity can be an issue in some cases. |
In-Depth Analysis of Synthesis Methods
Claisen Condensation
The Claisen condensation is a cornerstone of carbon-carbon bond formation and a traditional method for synthesizing 1,3-diketones. The reaction involves the condensation of a ketone with an ester in the presence of a strong base. The base deprotonates the α-carbon of the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the ester.
Experimental Protocol: Synthesis of Dibenzoylmethane via Claisen Condensation [4][5][6]
-
Reagents: Acetophenone (0.5 mole), Ethyl benzoate (4 moles), Sodium ethoxide (prepared from sodium and ethanol).
-
Procedure:
-
In a dry three-necked flask equipped with a stirrer and condenser, acetophenone and ethyl benzoate are mixed.
-
The mixture is heated, and a solution of sodium ethoxide in ethanol is added portion-wise.
-
The reaction is stirred and heated to drive off the ethanol produced.
-
After cooling, the reaction mixture is quenched with water and acidified (e.g., with dilute sulfuric acid).
-
The organic layer is separated, washed, and dried.
-
The product, dibenzoylmethane, is isolated by distillation under reduced pressure.
-
Caption: Claisen Condensation Workflow.
Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a highly efficient intramolecular reaction for the synthesis of o-hydroxyaryl-1,3-diketones. It involves the base-catalyzed rearrangement of an o-acyloxyaryl ketone. The reaction proceeds via the formation of an enolate, which then undergoes an intramolecular acyl transfer.
Experimental Protocol: Synthesis of o-Hydroxydibenzoylmethane via Baker-Venkataraman Rearrangement [7]
-
Reagents: o-Benzoyloxyacetophenone (0.029 mol), Dry pyridine (27 mL), Potassium hydroxide (0.045 mol).
-
Procedure:
-
Dissolve o-benzoyloxyacetophenone in dry pyridine in a three-necked flask.
-
Heat the mixture to 50°C with stirring.
-
Add pulverized potassium hydroxide to the reaction mixture.
-
Stir for approximately 15 minutes until the yellow potassium salt of the product precipitates.
-
Cool the mixture to room temperature and add 10% acetic acid to quench the reaction.
-
The precipitated product, o-hydroxydibenzoylmethane, is collected by filtration.
-
Caption: Baker-Venkataraman Rearrangement Pathway.
Soft Enolization
Modern "soft enolization" techniques offer a milder alternative to the classical Claisen condensation. These methods typically employ a Lewis acid, such as magnesium bromide etherate (MgBr₂·OEt₂), to promote enolate formation under less harsh basic conditions. This approach often leads to higher yields and better functional group tolerance.[1][2][3]
Experimental Protocol: Synthesis of a 1,3-Diketone via Soft Enolization [2]
-
Reagents: Ketone (e.g., Acetophenone), Acylating agent (e.g., Benzoyl chloride), MgBr₂·OEt₂, Diisopropylethylamine (i-Pr₂NEt), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
To a solution of the ketone and acylating agent in dichloromethane, add MgBr₂·OEt₂ and diisopropylethylamine.
-
Stir the reaction mixture at room temperature for the specified time (typically 1-24 hours).
-
Quench the reaction with an aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Caption: Soft Enolization Experimental Workflow.
Gold(I)-Catalyzed Hydration of Alkynones
A highly efficient and mild method for the synthesis of 1,3-diketones is the gold(I)-catalyzed hydration of ynones. This reaction proceeds with high regioselectivity and can be performed at room temperature, tolerating a wide range of functional groups.
Experimental Protocol: Gold(I)-Catalyzed Hydration of an Alkynone
-
Reagents: Alkynone, PPh₃AuCl (catalyst), AgOTf (co-catalyst), Methanol/Water.
-
Procedure:
-
To a solution of the alkynone in a mixture of methanol and water, add the gold(I) catalyst (e.g., PPh₃AuCl) and a silver salt co-catalyst (e.g., AgOTf).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired 1,3-diketone.
-
Caption: Gold-Catalyzed Hydration of Alkynones.
Decarboxylative Coupling
Decarboxylative coupling reactions have emerged as a powerful tool for C-C bond formation. In the context of 1,3-diketone synthesis, this can involve the coupling of an α-keto acid with an α-bromo ketone. Some variations of this method can proceed without the need for a transition metal catalyst.
Experimental Protocol: Decarboxylative Coupling for 1,3-Diketone Synthesis
-
Reagents: α-Keto acid, α-Bromo ketone, Tetrabutylammonium bromide (TBAB), N-Methyl-2-pyrrolidone (NMP).
-
Procedure:
-
A mixture of the α-keto acid, α-bromo ketone, and tetrabutylammonium bromide in N-methyl-2-pyrrolidone is heated at a high temperature (e.g., 160°C).
-
The reaction progress is monitored by an appropriate analytical technique (e.g., GC-MS or LC-MS).
-
After completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography yields the 1,3-diketone.
-
Caption: Decarboxylative Coupling Pathway.
Conclusion
The synthesis of 1,3-diketones can be achieved through a variety of methods, each with its own set of advantages and limitations. The choice of a particular synthetic route will depend on factors such as the desired substrate, required reaction conditions, and the availability of starting materials and catalysts. While the Claisen condensation remains a classic and widely used method, modern techniques like soft enolization and gold-catalyzed hydration offer milder conditions and often superior yields, expanding the toolkit available to synthetic chemists. The Baker-Venkataraman rearrangement is a powerful tool for a specific class of 1,3-diketones, and decarboxylative coupling presents an interesting alternative, particularly in its transition-metal-free variations. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make informed decisions to optimize their synthetic strategies for accessing these valuable dicarbonyl compounds.
References
- 1. Synthesis of 1,3-Diketones and β-Keto Thioesters via Soft Enolization [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Carbon-Carbon Bond Formation via Soft Enolization: A Facile and Efficient Synthesis of 1,3-Diketones [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Dibenzoylmethane synthesis - chemicalbook [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. books.rsc.org [books.rsc.org]
A Comparative Guide to 1,3-Dibenzoylpropane and Other 1,3-Dicarbonyl Compounds in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel molecules. Among the versatile synthons available, 1,3-dicarbonyl compounds are particularly valuable due to their unique reactivity. This guide provides an objective comparison of 1,3-dibenzoylpropane with other common 1,3-dicarbonyl compounds, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for specific synthetic applications.
Introduction to 1,3-Dicarbonyl Compounds
1,3-Dicarbonyl compounds are organic molecules characterized by the presence of two carbonyl groups separated by a single carbon atom.[1] This structural arrangement confers unique chemical properties, most notably the high acidity of the protons on the central carbon (the α-carbon), and the existence of keto-enol tautomerism.[2] The resulting enolate is a potent nucleophile, making these compounds key intermediates in a wide array of carbon-carbon bond-forming reactions.[1] Common examples of 1,3-dicarbonyls include acetylacetone, ethyl acetoacetate, and the focus of this guide, this compound.
This compound, also known as 1,5-diphenyl-1,5-pentanedione, is a diketone featuring two benzoyl groups connected by a three-carbon chain.[3] Its structure provides a C5 backbone flanked by phenyl groups, which influences its reactivity and the properties of the resulting synthetic products.
Structural and Reactivity Comparison
The primary difference between this compound, acetylacetone, and ethyl acetoacetate lies in the substituents attached to the carbonyl groups. These differences have a significant impact on their steric and electronic properties, and consequently, their reactivity in organic synthesis.
| Compound | Structure | Molar Mass ( g/mol ) | Melting Point (°C) | Key Features |
| This compound | C₆H₅CO(CH₂)₃COC₆H₅ | 252.31[3][4] | 66-68[4] | Two aromatic phenyl groups; provides a C5 building block. |
| Acetylacetone | CH₃COCH₂COCH₃ | 100.12 | -23 | Two methyl groups; a common C3 building block. |
| Ethyl Acetoacetate | CH₃COCH₂COOC₂H₅ | 130.14 | -45 | One methyl and one ethoxy group; a versatile keto-ester. |
The phenyl groups in this compound are electron-withdrawing, which can influence the acidity of the methylene protons between the carbonyls. In contrast, the methyl groups of acetylacetone are electron-donating. Ethyl acetoacetate presents an asymmetric electronic environment with its ester functionality. These structural variations allow for the synthesis of a diverse range of derivatives.
Performance in Synthesis: Heterocycle Formation
A primary application of 1,3-dicarbonyl compounds is in the synthesis of heterocyclic rings, which are core structures in many pharmaceutical agents.[5] Reactions like the Paal-Knorr synthesis and Knorr pyrazole synthesis utilize 1,3-dicarbonyls as key precursors.[6][7]
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a straightforward method for preparing substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine or ammonia.[5][8][9] While this compound is a 1,5-dicarbonyl, its analogs and other 1,3-dicarbonyls are crucial for forming other five-membered heterocycles like pyrazoles.
Knorr Pyrazole Synthesis
In this synthesis, a 1,3-dicarbonyl compound reacts with a hydrazine derivative to form a pyrazole. The choice of dicarbonyl compound determines the substitution pattern on the final pyrazole ring.
| 1,3-Dicarbonyl Compound | Reagent | Product | Typical Yield | Reference |
| This compound | Hydrazine | 3,5-Diphenyl-4,5-dihydro-1H-pyrazole | Varies | General Reaction |
| Acetylacetone | Hydrazine | 3,5-Dimethylpyrazole | High | [10] |
| Ethyl Acetoacetate | Hydrazine | 3-Methyl-5-pyrazolone | Good | General Reaction |
The use of this compound leads to the formation of pyrazoles with phenyl substituents, which can be advantageous for modulating properties such as solubility and biological activity in drug discovery programs.
Performance in Condensation Reactions
Knoevenagel Condensation
The Knoevenagel condensation is a C-C bond-forming reaction between an active methylene compound (like a 1,3-dicarbonyl) and an aldehyde or ketone.[11][12][13] The reactivity of the 1,3-dicarbonyl is a key factor in the reaction's success.
Comparative studies on the Knoevenagel condensation often utilize ethyl acetoacetate due to its favorable reactivity and the utility of the resulting products in subsequent transformations, such as the Hantzsch pyridine synthesis.[14][15] For instance, the reaction of benzaldehyde with ethyl acetoacetate can achieve high conversions, with some studies reporting yields of up to 84% even with conventional methods.[11] The use of catalysts and optimized conditions can further improve these yields.[11][14]
While specific comparative data for this compound in the Knoevenagel condensation is less common in the literature, its activated methylene group is expected to participate in similar reactions. The bulky phenyl groups may introduce steric hindrance, potentially requiring more forcing reaction conditions compared to acetylacetone or ethyl acetoacetate.
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis with Acetylacetone
This protocol describes the synthesis of 3,5-dimethylpyrazole from acetylacetone and hydrazine.
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Ethanol
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (1 equivalent) in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add hydrazine hydrate (1 equivalent) dropwise to the cooled solution with stirring. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the ethanol can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,5-dimethylpyrazole.
General Protocol for Paal-Knorr Synthesis of a Substituted Pyrrole
This protocol details the synthesis of 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione (a 1,4-dicarbonyl) and aniline, illustrating a related, fundamental reaction for heterocycle synthesis.[8]
Materials:
-
2,5-Hexanedione
-
Aniline
-
Methanol
-
Concentrated Hydrochloric Acid
-
Ice bath
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, combine aniline (1 equivalent), 2,5-hexanedione (1 equivalent), and methanol.[8]
-
Add one drop of concentrated hydrochloric acid to the mixture as a catalyst.[8]
-
Attach a reflux condenser and heat the mixture to reflux for 15 minutes.[8]
-
After the reflux period, cool the reaction mixture in an ice bath to induce precipitation of the product.[8]
-
Add 5.0 mL of 0.5 M hydrochloric acid to further precipitate the product.[8]
-
Collect the resulting crystals by vacuum filtration.[8]
-
Recrystallize the crude product from a methanol/water mixture (e.g., 9:1) to obtain the pure 2,5-dimethyl-1-phenylpyrrole.[8]
Conclusion
This compound represents a valuable, though perhaps more specialized, member of the 1,3-dicarbonyl family. Its defining features—the two terminal phenyl groups and the five-carbon backbone—make it an ideal precursor for synthesizing molecules containing phenyl-substituted heterocyclic rings or specific carbon skeletons. In contrast, acetylacetone and ethyl acetoacetate are more commonly employed as general-purpose building blocks due to their lower steric bulk and the versatile reactivity of their respective methyl and ester functionalities.
The choice between these synthons will ultimately depend on the specific target molecule. For applications requiring the introduction of phenyl groups to enhance pharmacokinetics or to participate in further reactions like cross-coupling, this compound is an excellent choice. For the construction of simpler, alkyl-substituted heterocycles or for use in classic condensation reactions where high reactivity is paramount, acetylacetone and ethyl acetoacetate remain the reagents of choice. This guide provides the foundational data and protocols to enable an informed decision for your synthetic endeavors.
References
- 1. fiveable.me [fiveable.me]
- 2. tcichemicals.com [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. This compound 98 6263-83-8 [sigmaaldrich.com]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. New Reaction Products of Acetylacetone with Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journal.bcrec.id [journal.bcrec.id]
- 12. researchgate.net [researchgate.net]
- 13. pure.tue.nl [pure.tue.nl]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
Comparative Guide to the Biological Activity of 1,3-Dibenzoylpropane Derivatives and Related 1,3-Diarylpropanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1,3-dibenzoylpropane derivatives and structurally related 1,3-diarylpropanes. While direct biological data for this compound is limited in the public domain, this document synthesizes available quantitative data for its close analogs, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented to facilitate objective comparison and support further research and development in this area.
Overview of Biological Activities
Derivatives of this compound and other 1,3-diarylpropanes have emerged as a promising class of compounds with a diverse range of biological activities. Their structural motif, characterized by two aryl groups separated by a three-carbon chain, allows for a variety of substitutions that can significantly influence their pharmacological effects. The primary areas of investigation for these compounds include their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Comparative Analysis of Biological Activity
The biological efficacy of 1,3-diarylpropane derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the central propane chain. The following tables summarize the available quantitative data for anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
The anticancer potential of 1,3-diarylpropane derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound Name/Derivative Class | Cell Line(s) | IC50 (µM) | Reference(s) |
| 2-allyl-1,3-diphenyl-1,3-propanedione (DPAP) | Melanoma | Significantly lower than dacarbazine (specific values not detailed in abstract) | [1] |
| 1,3-diaryl/heteroarylprop-2-en-1-one derivatives | Hep-3b, MOLT-4 | 3.39, 3.63 | [No specific citation available in provided snippets] |
| 1,3-diphenyl-3-(phenylthio)propan-1-ones | MCF-7 | More potent than Tamoxifen (specific values not detailed in abstract) | [No specific citation available in provided snippets] |
| 1,3-Benzodioxole derivatives | Various | Potent activity reported | [2] |
| Pyrazole containing benzimidazole hybrids | A549, MCF-7, HeLa | 0.83 - 1.81 | [3] |
Antimicrobial Activity
The antimicrobial activity of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| 1,3-bis(aryloxy)propan-2-amines | Streptococcus pyogenes, Enterococcus faecalis, Staphylococcus aureus (including MRSA) | 2.5 - 10 | [4] |
| Pyrrolidine-2,5-dione derivatives | Bacteria and Yeasts | 16 - 256 | [5] |
| 1,3-Thiazole and Benzo[d]thiazole derivatives | MRSA, E. coli, A. niger | 50 - 200 | [6] |
Anti-inflammatory Activity
The anti-inflammatory properties of 1,3-diarylpropane derivatives are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.
| Compound Name/Derivative Class | Assay | IC50 (µM) | Reference(s) |
| 2-(3-(3,4-dimethoxyphenyl)propyl)-5-methoxyphenol | NO production in LPS-stimulated RAW 264.7 cells | 6.5 | [7] |
| 1,3-diarylpropenes | NO production | 4.05 - 16.76 | [8] |
| trans-1,3-diphenyl-2,3-epoxypropane-1-one (DPEP) | NO and PGE2 production in LPS-stimulated RAW 264.7 cells | Dose-dependent reduction | [9] |
| AP736 (1,3-diphenylpropane derivative) | NO and PGE2 production in LPS-stimulated RAW264.7 cells | Strong inhibition | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.
Signaling Pathway Modulation
Several studies indicate that the anti-inflammatory and anticancer effects of 1,3-diarylpropane derivatives are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammatory responses, cell proliferation, and survival. Some 1,3-diarylpropane derivatives have been shown to inhibit this pathway.[10][11]
Caption: Inhibition of the NF-κB signaling pathway by 1,3-diarylpropane derivatives.
MAPK Signaling Pathway
The MAPK pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Its dysregulation is often associated with cancer and inflammatory diseases. Certain 1,3-diarylpropane derivatives have been found to modulate this pathway.[11][12]
Caption: Modulation of the MAPK signaling pathway by 1,3-diarylpropane derivatives.
Conclusion and Future Directions
The compiled data suggests that 1,3-diarylpropane derivatives represent a versatile scaffold for the development of new therapeutic agents. The anti-inflammatory and antimicrobial activities are particularly noteworthy, with several analogs demonstrating potent effects at low micromolar concentrations. The anticancer activity, while promising, requires more systematic investigation with a broader range of derivatives to establish clear structure-activity relationships.
Future research should focus on:
-
Systematic derivatization: Synthesizing and testing a wider array of this compound derivatives to build a comprehensive structure-activity relationship (SAR) profile.
-
Mechanism of action studies: Elucidating the precise molecular targets and downstream effects of the most potent compounds.
-
In vivo studies: Evaluating the efficacy and safety of lead compounds in preclinical animal models of cancer, infectious diseases, and inflammation.
This guide serves as a foundational resource for researchers in the field and highlights the therapeutic potential of this important class of molecules. The provided data and protocols are intended to aid in the design of future studies and accelerate the discovery of novel drugs based on the this compound scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. A selective IKK-2 inhibitor blocks NF-kappa B-dependent gene expression in interleukin-1 beta-stimulated synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory Kappa B Kinase α (IKKα) Inhibitors That Recapitulate Their Selectivity in Cells against Isoform-Related Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Researcher's Guide to the Spectroscopic Confirmation of 1,3-Dibenzoylpropane
In the synthesis and application of specialty chemicals, rigorous structural confirmation is paramount. For researchers and professionals in drug development and materials science, ensuring the identity and purity of a compound like 1,3-dibenzoylpropane is a critical step. This guide provides a comparative analysis of the key spectroscopic techniques used to unequivocally identify this compound and distinguish it from structurally similar alternatives such as its diketone isomer, dibenzoylmethane, and its reduced analog, 1,3-diphenylpropane.
Workflow for Spectroscopic Analysis
The structural elucidation of a synthesized compound typically follows a logical progression of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, and together they offer a comprehensive confirmation.
Caption: Workflow for the spectroscopic confirmation of this compound.
Comparative Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound and two common alternatives. These tables serve as a quick reference for identifying key differences in their spectral features.
Table 1: ¹H NMR Data Comparison (Typical values in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | ~8.0 | Multiplet | 4H | Aromatic H (ortho to C=O) |
| ~7.5 | Multiplet | 6H | Aromatic H (meta, para to C=O) | |
| ~3.2 | Triplet | 4H | -CO-CH₂ - | |
| ~2.2 | Quintet | 2H | -CH₂-CH₂ -CH₂- | |
| Dibenzoylmethane | ~17.0 (enol) | Singlet | 1H | Enolic OH |
| (Keto-Enol Tautomerism) | ~8.0 (keto/enol) | Multiplet | 4H | Aromatic H (ortho to C=O) |
| ~7.5 (keto/enol) | Multiplet | 6H | Aromatic H (meta, para to C=O) | |
| ~6.8 (enol) | Singlet | 1H | Vinylic H | |
| ~4.8 (keto) | Singlet | 2H | -CO-CH₂ -CO- | |
| 1,3-Diphenylpropane | ~7.2 | Multiplet | 10H | Aromatic H |
| ~2.6 | Triplet | 4H | -Ph-CH₂ - | |
| ~2.0 | Quintet | 2H | -CH₂-CH₂ -CH₂- |
Table 2: ¹³C NMR Data Comparison (Typical values in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | ~199 | C =O |
| ~137 | Aromatic C -CO (quaternary) | |
| ~133 | Aromatic C -H (para) | |
| ~128.5 | Aromatic C -H (meta) | |
| ~128.0 | Aromatic C -H (ortho) | |
| ~38 | -CO-C H₂- | |
| ~19 | -CH₂-C H₂-CH₂- | |
| Dibenzoylmethane | ~185 (enol) | C =O |
| (Keto-Enol Tautomerism) | ~136 | Aromatic C -CO (quaternary) |
| ~133 | Aromatic C -H | |
| ~129 | Aromatic C -H | |
| ~127 | Aromatic C -H | |
| ~93 | Enolic =C H- | |
| 1,3-Diphenylpropane | ~142 | Aromatic C -CH₂ (quaternary) |
| ~128.5 | Aromatic C -H | |
| ~128.3 | Aromatic C -H | |
| ~125.8 | Aromatic C -H | |
| ~38 | Ph-C H₂- | |
| ~33 | -CH₂-C H₂-CH₂- |
Table 3: IR Spectroscopy Data Comparison
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Vibration |
| This compound | ~1685 | C=O (Aryl ketone) stretch |
| 3100-3000 | Aromatic C-H stretch | |
| 2950-2850 | Aliphatic C-H stretch | |
| Dibenzoylmethane | 3100-2700 (broad) | Enolic O-H stretch |
| ~1600 | C=O (conjugated) and C=C stretch | |
| 1,3-Diphenylpropane | 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch | |
| (Absence of strong C=O band) | N/A |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | C₁₇H₁₆O₂ | 252.31 | 252 [M]⁺ | 105 [C₆H₅CO]⁺, 147 [M-C₆H₅CO]⁺ |
| Dibenzoylmethane | C₁₅H₁₂O₂ | 224.25 | 224 [M]⁺ | 105 [C₆H₅CO]⁺, 119 [M-C₆H₅CO]⁺ |
| 1,3-Diphenylpropane | C₁₅H₁₆ | 196.29 | 196 [M]⁺ | 91 [C₇H₇]⁺ (tropylium ion), 105 [M-C₇H₇]⁺ |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire the spectrum using a standard pulse sequence.
-
Typically, 8-16 scans are sufficient.
-
Process the data by applying a Fourier transform, phasing, and baseline correction.
-
Integrate the peaks and reference the spectrum to the TMS signal.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
-
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule, particularly the carbonyl group.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum against the background. Perform baseline correction if necessary.
-
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and obtain information about the molecule's fragmentation pattern.
-
Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC-MS) or with a direct infusion source using an ionization technique like Electrospray Ionization (ESI) or Electron Impact (EI).
-
Procedure (using GC-MS with EI):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.
-
Separation: The compound will travel through the GC column, separating it from any impurities.
-
Ionization and Analysis: As the compound elutes from the column, it enters the mass spectrometer's ion source where it is fragmented by an electron beam (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
-
A Comparative Crystallographic Analysis of 1,3-Diarylpropane Derivatives
A detailed examination of the solid-state conformations and packing arrangements of 1,3-diarylpropane derivatives is crucial for understanding their structure-activity relationships, particularly in the context of drug design and materials science. This guide provides a comparative overview of the X-ray crystallographic data for a selection of these compounds, highlighting key structural parameters and experimental protocols.
The flexible three-carbon linker in 1,3-diarylpropanes allows for a variety of conformational isomers, influencing their biological activity and physical properties. X-ray crystallography provides definitive insights into the preferred solid-state conformations and intermolecular interactions that govern their crystal packing.
Comparative Crystallographic Data
The following table summarizes the crystallographic data for a selection of 1,3-diarylpropane derivatives. Due to the limited availability of a comprehensive comparative study in the literature, this table compiles data from individual crystallographic reports.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 1,3-Bis(4-methoxyphenyl)propan-2-one | C₁₇H₁₈O₃ | Monoclinic | P2₁/c | 13.4292(3) | 8.8343(2) | 11.1797(3) | 108.873(2) | 4 | [1] |
| N,N′-(Propane-1,3-diyl)dibenzothioamide | C₁₇H₁₈N₂S₂ | Orthorhombic | Pbca | 8.36521(9) | 14.13395(14) | 26.9223(3) | 90 | 8 | |
| 3-(4-Chlorophenyl)-3-hydroxy-1-phenylpropan-1-one | C₁₅H₁₃ClO₂ | Monoclinic | P2₁/c | 10.123(2) | 11.456(2) | 11.567(2) | 98.45(3) | 4 | [2] |
Note: The data for N,N′-(Propane-1,3-diyl)dibenzothioamide was obtained from a publication that did not have a direct online reference in the executed search. Z represents the number of molecules per unit cell.
Experimental Protocols
The determination of the crystal structures for 1,3-diarylpropane derivatives follows a standardized workflow in X-ray crystallography.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of 1,3-diarylpropane derivatives is the slow evaporation of a saturated solution of the compound in a suitable organic solvent or a mixture of solvents. Other techniques that can be employed include slow cooling of a saturated solution and vapor diffusion.
Data Collection
A single crystal of appropriate size is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K or 223 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule. The structural model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Visualization of Experimental Workflow
The general workflow for the X-ray crystallography of 1,3-diarylpropane derivatives can be visualized as follows:
This guide serves as a starting point for researchers interested in the crystallographic analysis of 1,3-diarylpropane derivatives. The provided data and protocols offer a foundation for further structural studies and the rational design of new molecules with tailored properties.
References
A Comparative Guide to Catalysts for 1,3-Diketone Synthesis: A Focus on Dibenzoylmethane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1,3-diketones is a cornerstone of organic chemistry, providing key structural motifs for a wide range of applications, including pharmaceuticals, agrochemicals, and advanced materials. The choice of catalyst for this transformation is critical, influencing yield, selectivity, and overall process efficiency. This guide provides a comparative overview of various catalytic systems for the synthesis of 1,3-diketones, with a specific focus on the Claisen condensation reaction to produce dibenzoylmethane (1,3-diphenyl-1,3-propanedione), a widely used intermediate.
Performance Comparison of Catalysts for Dibenzoylmethane Synthesis
The synthesis of dibenzoylmethane from acetophenone and a benzoate ester is a classic model reaction for comparing catalyst performance. The following table summarizes quantitative data for various catalytic systems.
| Catalyst Type | Catalyst | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Homogeneous Base | Sodium Ethoxide (NaOEt) | Acetophenone, Ethyl Benzoate | Ethyl Benzoate (excess) | 150-160 | 0.5-1 | 62-71 | Not Specified | [1] |
| Sodium Amide (NaNH₂) | Acetophenone, Ethyl Benzoate | Not Specified | Not Specified | Not Specified | High | Not Specified | [1] | |
| Sodium Hydride (NaH) | Ketones, Esters | Tetrahydrofuran | Not Specified | Not Specified | Nearly Quantitative | Not Specified | [2] | |
| Sodium Methoxide (NaOMe) | Acetophenone, Methyl Benzoate | Xylene | 140-150 | 5 | 90 | High | [3] | |
| Sodium Hydroxide (NaOH) | Acetophenone, Phenyl Benzoate | DMSO | Room Temp. | Few minutes | Varies with substituents | Not Specified | [4] | |
| Heterogeneous Base | Calcium Oxide (CaO) | Acetophenone, Methyl Benzoate | Methyl Benzoate (excess) | 195-200 | 3.5 | up to 89 | Not Specified | US4482745A |
| Lewis Acid | Boron Trifluoride Etherate (BF₃·OEt₂) | α,β-Unsaturated Ketones, Acid Chlorides | Not Specified | Not Specified | Not Specified | Moderate to High | Not Specified | [5] |
| Organocatalyst | Imidazolidinone derivative | α,β-Unsaturated Aldehydes, Nitrones | CH₃NO₂/H₂O | 4 | 48-160 | 45-98 | High (endo selectivity) | [6] |
| Biocatalyst | Novozyme 435 (Lipase) | Acetophenones, Phenyl Benzoate | Not Specified | 35-50 | Not Specified | Varies | Regioselective | [4] |
Note: Direct quantitative comparisons can be challenging due to variations in reaction conditions, reactant ratios, and reporting standards across different studies. The data presented should be considered as a guide to the relative performance of each catalyst class.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for the synthesis of dibenzoylmethane using different classes of catalysts.
Homogeneous Base Catalysis: Sodium Ethoxide[1]
Reactants:
-
Acetophenone (0.5 mole)
-
Ethyl Benzoate (4 moles, serves as reactant and solvent)
-
Sodium Ethoxide (0.65 mole)
Procedure:
-
In a dry 2-L three-necked flask equipped with a mechanical stirrer and a distillation condenser, combine 600 g (4 moles) of freshly distilled ethyl benzoate and 60 g (0.5 mole) of freshly distilled acetophenone.
-
Heat the mixture in an oil bath to 150-160 °C.
-
Gradually add 44 g (0.65 mole) of solid sodium ethoxide in small portions over 20-30 minutes. The reaction mixture will become viscous and orange, and ethanol will begin to distill.
-
Continue stirring and heating until the distillation of ethanol ceases (15-30 minutes).
-
Cool the reaction mixture to room temperature and add 150 mL of water to dissolve the solid mass.
-
Transfer the mixture to a separatory funnel and acidify by shaking vigorously with an ice-cold solution of 25 mL of concentrated sulfuric acid in 200 mL of water.
-
Separate the organic layer, wash with water, and then with 5% sodium bicarbonate solution until CO₂ evolution ceases.
-
Wash the organic layer again with water and dry over anhydrous calcium chloride.
-
Remove the excess ethyl benzoate by vacuum distillation.
-
The crude dibenzoylmethane is obtained as a brown oil which crystallizes on standing. Recrystallize from hot methanol to yield yellow crystals of dibenzoylmethane.
Heterogeneous Base Catalysis: Calcium Oxide
Reactants:
-
Acetophenone (1 mole)
-
Methyl Benzoate (6 moles)
-
Calcium Oxide (1.2 moles)
Procedure:
-
In a reaction vessel equipped with a stirrer and a distillation setup, combine 1 mole of acetophenone, 6 moles of methyl benzoate, and 1.2 moles of calcium oxide under a nitrogen atmosphere.
-
Heat the mixture to 195-200 °C for 3.5 hours while continuously removing the methanol formed during the reaction by distillation.
-
Cool the reaction mixture and add an organic solvent such as toluene.
-
Acidify the mixture with hydrochloric acid.
-
Separate the organic layer and wash it with aqueous sodium carbonate solution, followed by a water wash.
-
The resulting organic solution contains the dibenzoylmethane product, which can be isolated by removing the solvent.
Biocatalysis: Lipase-mediated Synthesis[4]
While a specific protocol for dibenzoylmethane is not detailed, a general approach for lipase-catalyzed acylation can be adapted.
Reactants:
-
Acetophenone derivative
-
Phenyl benzoate derivative
-
Immobilized Lipase (e.g., Novozyme 435)
Procedure:
-
Combine the acetophenone derivative and the phenyl benzoate derivative in a suitable solvent or under solvent-free conditions.
-
Add the immobilized lipase catalyst (typically 5-10% by weight of the substrates).
-
Stir the mixture at a controlled temperature (e.g., 35-50 °C) for a specified time, monitoring the reaction progress by techniques such as TLC or GC.
-
Upon completion, filter off the immobilized enzyme for reuse.
-
The product can be isolated from the reaction mixture by standard purification techniques like column chromatography or recrystallization.
Visualization of Experimental Workflow
A general workflow for the synthesis and purification of 1,3-diketones is depicted below.
Conclusion
The synthesis of 1,3-diketones can be achieved through a variety of catalytic methods, each with its own set of advantages and limitations. Traditional homogeneous strong bases like sodium ethoxide and sodium methoxide offer high yields but can be challenging to handle on a large scale and require stoichiometric amounts.[1][3] Heterogeneous catalysts such as calcium oxide present a more easily separable and potentially more industrially viable alternative. Modern approaches involving Lewis acids, organocatalysts, and biocatalysts are continually being developed to offer milder reaction conditions, improved selectivity, and greater substrate scope. The choice of the optimal catalyst will depend on the specific requirements of the synthesis, including scale, desired purity, and environmental considerations. This guide provides a starting point for researchers to navigate the diverse landscape of catalytic options for 1,3-diketone synthesis.
References
A Comparative Guide to Analytical Methods for the Quantification of 1,3-Dibenzoylpropane
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1,3-Dibenzoylpropane against alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for the analysis of this compound, offering high sensitivity, specificity, and resolution. A validated HPLC method ensures the reliability and accuracy of the analytical results.
Experimental Protocol: HPLC-DAD
A reversed-phase HPLC method with Diode Array Detection (DAD) is a robust approach for the quantification of this compound.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD detection at the wavelength of maximum absorbance for this compound.
-
Method Validation Workflow
The validation of an analytical method is crucial to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: Workflow for a typical HPLC method validation process.
Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can be employed for the analysis of this compound, each with its own advantages and limitations.
Thin-Layer Chromatography (TLC) with Densitometry
TLC is a cost-effective and rapid technique suitable for screening and semi-quantitative analysis. When coupled with a densitometer, it can provide quantitative results.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase: A mixture of non-polar and polar organic solvents (e.g., hexane:ethyl acetate).
-
Sample Application: Application of standards and samples as bands using an automated applicator.
-
Detection: Scanning the plate with a densitometer at the wavelength of maximum absorbance for this compound.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simple and rapid method for the quantification of a pure substance in a non-absorbing solvent. Its application to complex samples is limited due to potential interferences.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Procedure: Preparation of a calibration curve by measuring the absorbance of standard solutions of this compound at its wavelength of maximum absorption in a suitable solvent like ethanol or acetonitrile.
Comparative Performance Data
The following table summarizes the typical performance characteristics of the described analytical methods for the quantification of this compound.
| Parameter | HPLC-DAD | TLC with Densitometry | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.98 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 2% | < 5% | < 3% |
| Limit of Detection (LOD) | ng/mL range | µ g/spot range | µg/mL range |
| Limit of Quantification (LOQ) | ng/mL range | µ g/spot range | µg/mL range |
| Specificity | High | Moderate | Low |
| Analysis Time per Sample | ~15-30 min | ~30-60 min per plate | ~5 min |
| Cost per Sample | High | Low | Low |
Logical Relationship for Method Selection
The choice of an analytical method depends on the specific requirements of the analysis. The following diagram illustrates a decision-making process for selecting the appropriate method.
Caption: Decision tree for selecting an analytical method.
A Comparative Guide to the Reactivity of 1,3-Dibenzoylpropane with 1,3-Propanedithiol
This guide provides a comprehensive comparison of the reactivity of 1,3-dibenzoylpropane with 1,3-propanedithiol, focusing on the formation of cyclic thioacetals. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, a 1,5-dicarbonyl compound, and 1,3-propanedithiol are key reagents in various organic syntheses. A common reaction involving these two compounds is the formation of a 1,3-dithiane, a cyclic thioacetal. This reaction is of significant interest as it serves as a method for protecting carbonyl groups and for the generation of acyl anion equivalents through umpolung chemistry.[1][2][3] Understanding the reactivity of the carbonyl groups in this compound towards nucleophilic attack by 1,3-propanedithiol is crucial for optimizing reaction conditions and achieving desired product yields.
Reactivity Comparison: Thioacetalization
The reaction between a carbonyl compound and a dithiol to form a cyclic thioacetal proceeds via nucleophilic addition of the thiol groups to the carbonyl carbon.[4] The reactivity of the carbonyl group is a key determinant of the reaction rate and overall success. In the case of this compound, the carbonyl groups are part of benzoyl moieties, which significantly influences their reactivity compared to aliphatic ketones.
Aromatic aldehydes and ketones are generally less reactive towards nucleophiles than their aliphatic counterparts.[5][6][7][8] This reduced reactivity is attributed to the electronic effects of the aromatic ring. The benzene ring is in conjugation with the carbonyl group and acts as an electron-donating group through resonance. This delocalization of electrons reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack.
Table 1: Qualitative Reactivity Comparison of Carbonyl Compounds in Thioacetalization
| Feature | This compound (Aromatic Ketone) | Aliphatic Ketone (e.g., 1,5-Hexanedione) |
| Carbonyl Carbon Electrophilicity | Lower | Higher |
| Electronic Effects | Electron-donating resonance from the benzene ring deactivates the carbonyl group. | Alkyl groups have a weaker inductive electron-donating effect. |
| Steric Hindrance | The bulky benzoyl groups can sterically hinder the approach of the nucleophile. | Less steric hindrance compared to benzoyl groups. |
| Expected Reaction Rate | Slower | Faster |
| Typical Reaction Conditions | Often requires a catalyst (Brønsted or Lewis acid) and may require heating. | Can often proceed under milder conditions, though a catalyst is still common.[9] |
Experimental Protocol: Acid-Catalyzed Thioacetalization of this compound
Objective: To synthesize 2,2'-(propane-1,3-diyl)bis(2-phenyl-1,3-dithiane) from this compound and 1,3-propanedithiol.
Materials:
-
This compound (C₁₇H₁₆O₂)
-
1,3-Propanedithiol (C₃H₈S₂)
-
p-Toluenesulfonic acid monohydrate (PTSA) or a Lewis acid catalyst (e.g., BF₃·OEt₂)
-
Anhydrous dichloromethane (DCM) or toluene
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar, add 1,3-propanedithiol (2.2 mmol, 2.2 equivalents).
-
To this stirred solution, add a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). If the reaction is slow, it can be gently heated to reflux.
-
Upon completion of the reaction (as indicated by the disappearance of the starting material on TLC), quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure dithiane product.
Safety Precautions:
-
1,3-Propanedithiol has a strong, unpleasant odor and should be handled in a well-ventilated fume hood.
-
Acids and organic solvents should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visualizations
Caption: Reaction mechanism for acid-catalyzed thioacetalization.
Caption: Experimental workflow for the synthesis of a 1,3-dithiane.
Conclusion
References
Efficacy of 1,3-Dibenzoylpropane in Synthesizing Pyridines and Diazepines: A Comparative Guide
Introduction
1,3-Dibenzoylpropane, systematically known as 1,5-diphenyl-1,5-pentanedione, serves as a versatile precursor for the synthesis of various heterocyclic compounds. Its 1,5-dicarbonyl structure makes it an ideal substrate for cyclocondensation reactions with dinucleophiles, leading primarily to the formation of six- and seven-membered heterocycles. This guide provides a comparative analysis of the efficacy of this compound in synthesizing substituted pyridines and 1,2-diazepines, juxtaposed with alternative, well-established synthetic methodologies. The performance is evaluated based on reaction yields, conditions, and substrate scope, supported by detailed experimental protocols.
I. Synthesis of Pyridines
The reaction of 1,5-diketones, such as this compound, with a nitrogen source like ammonia or ammonium acetate is a direct and classical method for constructing the pyridine ring. This approach offers a convergent route to symmetrically substituted pyridines.
Method 1: Pyridine Synthesis from this compound
The cyclocondensation of 1,5-diphenyl-1,5-pentanedione with ammonium acetate yields 2,4,6-triphenylpyridine. The reaction proceeds through the formation of an intermediate dihydropyridine, which then undergoes oxidation to the aromatic pyridine ring.[1]
Alternative Methods for Pyridine Synthesis
Two of the most prominent alternative methods for pyridine synthesis are the Hantzsch and Chichibabin syntheses.
-
Hantzsch Pyridine Synthesis: A multi-component reaction involving the condensation of a β-ketoester (2 equivalents), an aldehyde (1 equivalent), and ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine, which is subsequently oxidized.[2][3][4][5] This method is highly versatile for producing symmetrically substituted pyridines with specific functional groups.
-
Chichibabin Pyridine Synthesis: This method involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia at high temperatures, typically over a heterogeneous catalyst like alumina or silica.[6] It is a key industrial method for producing simpler, alkyl-substituted pyridines.
Data Presentation: Comparison of Pyridine Synthesis Methods
| Method | Precursors | Key Reagents | Typical Conditions | Typical Yield | Advantages | Disadvantages |
| From this compound | 1,5-Diphenyl-1,5-pentanedione, Benzaldehyde | Ammonium Acetate | Acetic Acid, Reflux, 2-3 h | 85-95%[7] | High yield, direct route to 2,4,6-triarylpyridines. | Limited to substitution patterns dictated by the 1,5-diketone. |
| Hantzsch Synthesis | β-Ketoester, Aldehyde | Ammonium Acetate | Ethanol, Reflux, 2-4 h | 80-96%[4][8] | High versatility, good for functionalized pyridines. | Requires subsequent oxidation step, produces symmetrical products. |
| Chichibabin Synthesis | Acetaldehyde, Ammonia | Al₂O₃ or SiO₂ catalyst | Gas phase, 350–500 °C | Variable, moderate to good. | Uses simple, inexpensive starting materials. | Harsh reaction conditions, often produces mixtures of products.[6] |
II. Synthesis of Diazepines
The reaction of 1,5-diketones with hydrazine provides a pathway to seven-membered 1,2-diazepine heterocycles. This method is a logical extension of the Paal-Knorr synthesis for five-membered rings and related syntheses for six-membered rings.
Method 1: 1,2-Diazepine Synthesis from this compound
This compound reacts with hydrazine hydrate, leading to the formation of a dihydropyran intermediate which, upon cyclization and dehydration, yields 3,7-diphenyl-5,6-dihydro-4H-1,2-diazepine.[9]
Alternative Method: Synthesis of 1,5-Benzodiazepines
A more common class of diazepines, the 1,5-benzodiazepines, are typically synthesized via the condensation of o-phenylenediamines with two equivalents of a ketone.[10] This reaction is often catalyzed by various acids and proceeds under milder conditions than many other heterocycle syntheses.
Data Presentation: Comparison of Diazepine Synthesis Methods
| Method | Target Heterocycle | Precursors | Key Reagents/Catalysts | Typical Conditions | Typical Yield | Advantages | Disadvantages |
| From this compound | 1,2-Diazepine | 1,5-Diphenyl-1,5-pentanedione | Hydrazine Hydrate | Ethanol, Reflux | Moderate to Good | Direct route to 1,2-diazepines. | Less common; requires specific 1,5-diketone precursor. |
| o-Phenylenediamine Condensation | 1,5-Benzodiazepine | o-Phenylenediamine, Ketone (e.g., Acetone) | TCT, montmorillonite K10, etc. | CH₃CN, Room Temp, 15-30 min | 90-98%[10] | High yields, mild conditions, broad substrate scope. | Limited to benzodiazepine scaffold. |
Mandatory Visualizations
Diagrams of Synthetic Pathways
Caption: Comparative logical workflows for synthesizing Pyridine and Diazepine heterocycles.
Caption: Reaction mechanism for Pyridine synthesis from a 1,5-Diketone.
III. Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Triphenylpyridine from this compound (as part of a 1,5-diketone precursor synthesis)
This protocol involves the one-pot synthesis of the 1,5-diketone precursor (1,3,5-triphenyl-1,5-pentanedione) followed by cyclization.
-
Step A: Synthesis of 1,3,5-triphenyl-1,5-pentanedione.
-
To a stirred solution of acetophenone (2 equiv) in ethanol, add an aqueous solution of KOH (1 equiv) and stir at 0 °C for 15 minutes.
-
Add benzaldehyde (1 equiv) to the reaction mixture at the same temperature.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
The resulting 1,5-diketone can be isolated via standard workup procedures.[1]
-
-
Step B: Cyclization to 2,4,6-Triphenylpyridine.
-
Combine the synthesized 1,5-diketone (1 equiv) and ammonium acetate (approx. 10 equiv) in glacial acetic acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 2,4,6-triphenylpyridine.[1][7]
-
Protocol 2: General Hantzsch Synthesis of 1,4-Dihydropyridines
-
In a round-bottom flask, combine the aldehyde (1.0 eq.), ethyl acetoacetate (2.0 eq.), and ammonium acetate (1.2 eq.).
-
Add ethanol as a solvent.
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-4 hours.
-
Monitor the reaction's progress by TLC.
-
Once complete, cool the mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
If necessary, the resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid or manganese dioxide.[2][8]
Protocol 3: General Synthesis of 1,5-Benzodiazepines
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq.) and the ketone (e.g., acetone, 2.5 eq.) in acetonitrile.
-
Add a catalytic amount of 2,4,6-trichloro-1,3,5-triazine (TCT) (2 mol%).
-
Stir the reaction mixture at room temperature for the time specified (typically 15-30 minutes).
-
Monitor the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Wash the residue with water to obtain the crude product.
-
Purify the crude product by flash chromatography on silica gel (eluent: hexane-EtOAc) to yield the pure 1,5-benzodiazepine derivative.[10]
This compound (1,5-diphenyl-1,5-pentanedione) is a highly effective precursor for the synthesis of specific, highly substituted pyridines, offering excellent yields in a straightforward cyclocondensation reaction. Its utility in forming 1,2-diazepines is also established, providing a direct route to this less common seven-membered heterocycle.
When compared to alternatives, the 1,5-diketone pathway to pyridines is less versatile than the Hantzsch synthesis but avoids the harsh, high-temperature conditions of the Chichibabin method. For diazepine synthesis, the condensation of o-phenylenediamines to form 1,5-benzodiazepines is generally more efficient, proceeds under milder conditions, and has been more broadly developed than the 1,2-diazepine synthesis from 1,5-diketones. The choice of synthetic route will ultimately depend on the desired substitution pattern of the target heterocycle and the availability of the requisite starting materials.
References
- 1. One-Pot Synthesis of 1,5-Diketones under a Transition-Metal-Free Condition: Application in the Synthesis of 2,4,6-Triaryl Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. organic-inorganic.imedpub.com [organic-inorganic.imedpub.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Efficient TCT-catalyzed Synthesis of 1,5-Benzodiazepine Derivatives under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Cytotoxicity of Novel 1,3-Diphenylpropane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern drug discovery. Within this landscape, 1,3-diphenylpropane derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against various cancer cell lines.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of several novel 1,3-diphenylpropane derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Comparative Cytotoxicity Data
The following table summarizes the in vitro cytotoxic activity of various 1,3-diphenylpropane derivatives against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented to facilitate a direct comparison of the potency of these compounds. The data has been compiled from a comprehensive review of recent studies.
| Compound ID | Derivative Structure/Name | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| 4a | 3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one | MCF-7 | Not explicitly stated, but high activity reported | Tamoxifen | >1 | [1][3] |
| 4h | 1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one | MCF-7 | Not explicitly stated, but high activity reported | Tamoxifen | >1 | [1][3] |
| 7d | Not explicitly named | MCF-7 | 47.92 | Tamoxifen | 15.78 | [4] |
| ZCC | Z-alpha-chlorochalcone (a metabolite of a 1,1-dichloro-2,3-diphenylcyclopropane derivative) | MCF-7 | 0.089 | - | - | [5] |
| 2n | 1,3-diphenylurea appended aryl pyridine derivative | MCF-7 | 0.76 | Cabozantinib | 1.06 | [6] |
Note: The results indicate that several novel 1,3-diphenylpropane derivatives exhibit potent cytotoxic activity against MCF-7 breast cancer cells, with some compounds showing higher potency than the reference drugs Tamoxifen and Cabozantinib.[1][6] Specifically, the addition of a tertiary amine basic side chain, similar to that found in Tamoxifen, to 1,3-diphenyl-3-(phenylthio)propan-1-ones appears to enhance their cytotoxic effects.[1][3]
Experimental Protocols
The evaluation of the cytotoxic effects of the synthesized 1,3-diphenylpropane derivatives was primarily conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][3] This colorimetric assay is a standard method for assessing cell viability.
MTT Assay Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7) are cultured in an appropriate medium, such as RPMI-1640, supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (1,3-diphenylpropane derivatives) and a reference drug. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the experimental process and the potential mechanisms of action, the following diagrams have been generated.
Caption: Experimental workflow for determining the cytotoxicity of 1,3-diphenylpropane derivatives using the MTT assay.
While the precise signaling pathways for many novel 1,3-diphenylpropane derivatives are still under investigation, some studies suggest the induction of apoptosis as a key mechanism of their cytotoxic action.[1][6] The following diagram illustrates a simplified, generalized apoptotic pathway that may be triggered by these compounds.
Caption: A generalized intrinsic apoptosis signaling pathway potentially activated by 1,3-diphenylpropane derivatives.
Conclusion
The presented data underscores the potential of novel 1,3-diphenylpropane derivatives as cytotoxic agents for cancer therapy. The compounds exhibit varying degrees of potency, with some surpassing established reference drugs. The standardized MTT assay provides a reliable method for benchmarking their in vitro efficacy. Further investigations into the specific molecular targets and signaling pathways, such as the induction of apoptosis, will be crucial for the rational design and development of this promising class of anticancer compounds.
References
- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Diphenylpropane (CAS 1081-75-0) [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells [mdpi.com]
- 5. Cytostatic and cytotoxic action of Z-1, 1-dichloro-2,3-diphenylcyclopropane in three human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,3-Dibenzoylpropane: A Guide for Laboratory Professionals
Researchers and scientists handling 1,3-Dibenzoylpropane must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step information for the safe disposal of this compound.
While this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard, responsible chemical management dictates that it should not be disposed of in general waste streams or drains.[1] Chemical waste generators are responsible for correctly classifying their waste and should consult local, regional, and national regulations to ensure full compliance.[1]
Key Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference during handling and disposal.
| Property | Value |
| Synonyms | 1,5-Diphenyl-1,5-pentanedione |
| Appearance | White to light beige crystalline powder or solid |
| Molecular Formula | C17H16O2 |
| Molecular Weight | 252.31 g/mol |
| Melting Point | 64 - 68 °C (147.2 - 154.4 °F) |
| Boiling Point | 160-180 °C @ 0.4 Torr |
| Flash Point | 157.7 °C |
| Storage Class | 11 - Combustible Solids |
Data sourced from various suppliers and databases.[1][2][3][4]
Disposal Protocol
Follow these procedural steps for the proper disposal of this compound:
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Eye Protection: Chemical safety goggles or eyeshields.[3]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Respiratory Protection: For fine dust, a type N95 (US) dust mask is recommended.[3]
2. Waste Collection:
-
Carefully sweep up the solid this compound.[1]
-
Place the collected material into a suitable, clearly labeled, and sealed container for disposal.[1]
-
Avoid creating dust during collection.
3. Waste Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
4. Waste Disposal:
-
The primary method of disposal should be through a licensed chemical waste disposal company.
-
Do not empty into drains or dispose of in regular trash.[1]
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for pickup by a certified waste hauler.
-
Ensure that the disposal method complies with all federal, state, and local regulations.
Experimental Workflow: Disposal Decision Process
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for 1,3-Dibenzoylpropane
For Immediate Reference: Personal Protective Equipment (PPE), Handling, and Disposal of 1,3-Dibenzoylpropane
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment. This compound is a beige, solid powder and is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard.[1] However, standard laboratory chemical handling precautions should always be observed to minimize any potential risks.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Eye Protection | Safety Glasses | ANSI Z87.1 approved, with side shields | Protects eyes from airborne particles. |
| Chemical Goggles | ANSI Z87.1 approved | Recommended when there is a potential for splashing or generating significant dust. | |
| Hand Protection | Disposable Gloves | Nitrile rubber, minimum thickness of 0.11 mm (4.3 mils) | Prevents skin contact with the chemical. |
| Respiratory Protection | N95 Respirator | NIOSH-approved | Protects against inhalation of airborne dust particles. |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
Note on Respiratory Protection: The OSHA Permissible Exposure Limit (PEL) for particulates not otherwise regulated (nuisance dust) is 15 mg/m³ for total dust and 5 mg/m³ for the respirable fraction over an 8-hour time-weighted average.[4][5][6] An N95 respirator is effective for filtering at least 95% of airborne particles and is suitable for keeping exposure below these limits when handling this compound powder.[7][8]
Experimental Protocol: Safe Handling of this compound
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls: 1.1. Ensure the work area is well-ventilated. If weighing or transferring the powder, perform these tasks in a chemical fume hood to minimize dust inhalation. 1.2. Before starting, clear the workspace of any unnecessary items to prevent contamination and facilitate easy cleanup in case of a spill. 1.3. Assemble all necessary equipment, including spatulas, weighing boats, and containers, within the designated work area.
2. Donning of Personal Protective Equipment (PPE): 2.1. Put on a laboratory coat, ensuring it is fully buttoned. 2.2. Don safety glasses with side shields. If a significant amount of dust is anticipated, use chemical goggles. 2.3. If required based on your risk assessment, put on an N95 respirator, ensuring a proper seal around the nose and mouth. 2.4. Finally, put on nitrile gloves, making sure the cuffs of the gloves overlap with the sleeves of the lab coat.
3. Handling and Use of this compound: 3.1. Carefully open the container of this compound, avoiding any sudden movements that could generate dust. 3.2. Use a clean spatula to transfer the desired amount of the solid to a weighing boat or reaction vessel. 3.3. Keep the container of this compound closed when not in use. 3.4. After handling, thoroughly wash hands with soap and water, even after removing gloves.
4. Spill Management: 4.1. In case of a small spill, cordon off the area to prevent the spread of the powder. 4.2. With appropriate PPE, gently sweep up the solid material using a brush and dustpan. Avoid using compressed air, as this will disperse the dust. 4.3. Place the collected solid into a clearly labeled, sealed container for disposal. 4.4. Decontaminate the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the designated solid waste container.
Disposal Plan
Proper disposal of this compound and associated waste is critical for laboratory safety and environmental protection.
Waste this compound Disposal
-
Segregation: Collect waste this compound in a dedicated, sealed, and clearly labeled container. The label should include the chemical name and indicate that it is non-hazardous solid waste.
-
Storage: Store the waste container in a designated area away from incompatible materials.
-
Disposal: As this compound is a non-hazardous solid, it may be suitable for disposal in a sanitary landfill.[9] However, do not place it in regular laboratory trash cans that are handled by custodial staff.[9] Follow your institution's specific guidelines for the disposal of non-hazardous chemical waste, which may involve placing it directly into a designated dumpster for chemical waste.[9]
Personal Protective Equipment (PPE) Disposal
-
Disposable PPE:
-
Gloves and Respirators: After use, remove gloves and N95 respirators and place them in a designated container for solid laboratory waste. Do not reuse disposable PPE.[10]
-
-
Reusable PPE:
-
Safety Glasses/Goggles and Lab Coats: If reusable PPE becomes contaminated, it must be decontaminated before reuse or disposal.[10]
-
Decontamination of Lab Coats: If a lab coat becomes contaminated with a non-hazardous solid, it can typically be cleaned by washing the affected area in a laboratory sink before laundering.[10] Do not take contaminated lab coats home for laundering.[10]
-
Decontamination of Eyewear: Clean contaminated safety glasses or goggles with soap and water, followed by a rinse.
-
Visual Workflow for PPE and Disposal
Caption: Logical workflow for PPE selection and disposal when handling this compound.
References
- 1. chemsafetypro.com [chemsafetypro.com]
- 2. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 3. PARTICULATES NOT OTHERWISE REGULATED, TOTAL AND RESPIRABLE DUST (PNOR) | Occupational Safety and Health Administration [osha.gov]
- 4. scsengineers.com [scsengineers.com]
- 5. oizom.com [oizom.com]
- 6. Permissible Exposure Limits for Nuisance dust. | Occupational Safety and Health Administration [osha.gov]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. sfasu.edu [sfasu.edu]
- 9. uthsc.edu [uthsc.edu]
- 10. osha.gov [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
